molecular formula C7H4Br4 B1631989 1,5-Dibromo-2,4-bis-bromomethyl-benzene

1,5-Dibromo-2,4-bis-bromomethyl-benzene

Cat. No.: B1631989
M. Wt: 407.72 g/mol
InChI Key: BBHXYKROLWOEKT-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-bis-bromomethyl-benzene is a useful research compound. Its molecular formula is C7H4Br4 and its molecular weight is 407.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4Br4

Molecular Weight

407.72 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3-methylbenzene

InChI

InChI=1S/C7H4Br4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3

InChI Key

BBHXYKROLWOEKT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1Br)Br)Br)Br

Canonical SMILES

CC1=C(C(=CC(=C1Br)Br)Br)Br

Origin of Product

United States

Foundational & Exploratory

1,5-Dibromo-2,4-bis-bromomethyl-benzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 1,5-Dibromo-2,4-bis(bromomethyl)benzene (CAS 35510-03-3).[1]

A Dual-Functional Scaffold for Orthogonal Molecular Architecture [1]

Executive Summary

1,5-Dibromo-2,4-bis(bromomethyl)benzene is a specialized tetrasubstituted arene derivative distinguished by its orthogonal reactivity profile .[1] Unlike symmetric para-substituted isomers (e.g., 1,4-bis(bromomethyl)-2,5-dibromobenzene) used for linear polymers, this 1,5-isomer provides a meta-meta geometry that introduces "kinks" or angles into molecular backbones.[1]

This structural feature makes it an indispensable building block for:

  • Supramolecular Chemistry: Synthesis of twisted cyclophanes and macrocycles.

  • OLED Materials: Construction of spiro-linked host materials requiring high triplet energies and steric bulk to prevent aggregation.

  • Porous Organic Polymers (POPs): Creation of 3D networks with defined pore geometries.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Crucial Distinction: Do not confuse this compound with its isomer, 1,4-dibromo-2,5-bis(bromomethyl)benzene (CAS 35335-16-1), which is widely used for PPV (poly(p-phenylene vinylene)) synthesis.[1] The 1,5-isomer described here is structurally distinct and used for non-linear architectures.

PropertyData
CAS Number 35510-03-3
IUPAC Name 1,5-Dibromo-2,4-bis(bromomethyl)benzene
Molecular Formula C₈H₆Br₄
Molecular Weight 421.75 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in water, hexanes
Structural Geometry Meta-relationship between benzylic groups; Meta-relationship between aryl bromides

Orthogonal Reactivity Profile

The primary value of this molecule lies in the differential reactivity of its two types of carbon-bromine bonds. This allows researchers to perform stepwise functionalization without protecting groups.

A. Benzylic Bromides (Ar-CH₂-Br)[1][7]
  • Reactivity Type: High susceptibility to Sₙ2 Nucleophilic Substitution .

  • Conditions: Mild bases (K₂CO₃, NaH) at room temperature to 60°C.

  • Target Nucleophiles: Amines, thiols, alkoxides, and malonates.[1]

  • Application: Used first to "anchor" the molecule into a chain or macrocycle.

B. Aryl Bromides (Ar-Br)[1]
  • Reactivity Type: Inert to standard nucleophiles; active in Metal-Catalyzed Cross-Coupling .[1]

  • Conditions: Pd(0) or Ni(0) catalysts, elevated temperatures (>80°C).[1]

  • Target Reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig.[1]

  • Application: Used second to rigidify the structure or append functional optoelectronic units.

Visualization: Reactivity Workflow

ReactivityMap Target 1,5-Dibromo-2,4- bis(bromomethyl)benzene Benzylic Benzylic Sites (Ar-CH2-Br) Target->Benzylic Site A Aryl Aryl Sites (Ar-Br) Target->Aryl Site B Macrocycle Macrocyclic Precursor Benzylic->Macrocycle SN2 Substitution (Mild Conditions) FinalMat Functionalized OLED/Polymer Macrocycle->FinalMat Pd-Catalyzed Coupling (Suzuki/Sonogashira) Aryl->FinalMat Alternative Route: Coupling First (Rare)

Caption: The orthogonal reactivity map illustrates the standard "Benzylic First, Aryl Second" synthetic strategy used to build complex scaffolds.

Synthetic Methodology

The synthesis is a two-stage process starting from commercially available m-xylene.[1]

Stage 1: Electrophilic Aromatic Bromination

To establish the core substitution pattern, m-xylene is brominated.[1] The directing effects of the methyl groups (ortho/para directors) favor the 4,6-positions (which correspond to the 1,5-positions in the final numbering).[1]

  • Reagents: Br₂ (2.2 equiv), FeBr₃ (cat.), CHCl₃ or DCM.[1]

  • Conditions: 0°C to RT, dark.[2]

  • Product: 1,5-Dibromo-2,4-dimethylbenzene (CAS 615-87-2).[1]

  • Note: This intermediate is a stable white solid.

Stage 2: Radical Bromination (Wohl-Ziegler)

The methyl groups are converted to bromomethyl groups via free-radical halogenation.[1]

  • Reagents: N-Bromosuccinimide (NBS, 2.1 equiv), AIBN or Benzoyl Peroxide (cat.).[1]

  • Solvent: CCl₄ (traditional) or Benzotrifluoride (PhCF₃, green alternative).[1]

  • Protocol:

    • Dissolve 1,5-dibromo-2,4-dimethylbenzene in solvent.[1]

    • Add NBS and initiator.

    • Reflux under inert atmosphere (N₂/Ar) with visible light irradiation (optional but helpful) for 4–12 hours.

    • Purification: Cool to precipitate succinimide (filter off). Concentrate filtrate.[3] Recrystallize from Ethanol/Hexane to remove mono-brominated impurities.

Applications in Drug Discovery & Materials[1][10]

A. Cyclophane Synthesis

The 1,5-substitution pattern is critical for synthesizing [2.2]metaparacyclophanes . The "kinked" geometry prevents the complete flattening of the aromatic decks, maintaining a specific cavity size useful for host-guest chemistry.

  • Mechanism: Reaction with dithiols (e.g., benzene-1,4-dithiol) under high-dilution conditions yields the thia-bridged cyclophane, which can be contracted via Stevens rearrangement.[1]

B. OLED Host Materials

In Organic Light Emitting Diodes (OLEDs), preventing aggregation-caused quenching (ACQ) is vital.[1]

  • Role: The molecule serves as a "Hub."

  • Workflow:

    • Alkylation: The bromomethyl groups are reacted with bulky amines or carbazoles to create steric shielding.

    • Coupling: The aryl bromides are coupled with conductive moieties (e.g., pyridine, fluorene).

  • Result: A highly twisted, rigid molecule with a high triplet energy level (

    
    ), suitable for blue phosphorescent hosts.[1]
    
Visualization: Synthesis of a Twisted Scaffold

SynthesisFlow Start m-Xylene Inter 1,5-Dibromo-2,4- dimethylbenzene Start->Inter Br2, Fe (Electrophilic Subst.) Target 1,5-Dibromo-2,4- bis(bromomethyl)benzene Inter->Target NBS, AIBN (Radical Subst.) Cyclophane Twisted Cyclophane (via Dithiol coupling) Target->Cyclophane High Dilution Coupling

Caption: Step-wise construction of the target molecule and its conversion into a twisted cyclophane architecture.

Safety & Handling Protocols

As a benzyl bromide derivative, this compound poses specific hazards that must be managed in a research environment.

Hazard ClassDescriptionMitigation
Lachrymator Potent tear gas agent.[1][4] Irritates eyes/mucous membranes.[4]Mandatory: Handle only in a functioning fume hood. Do not transport open containers.
Corrosive Hydrolyzes to release HBr upon contact with moisture/skin.Wear nitrile gloves (double gloving recommended) and safety goggles.[1]
Sensitizer Potential skin sensitizer.Wash immediately with soap and water if contact occurs.
Storage Light and moisture sensitive.Store at 2–8°C, under Argon, in amber vials.

References

  • Alfa Chemistry. (2024). Product Sheet: 1,5-dibromo-2,4-bis(bromomethyl)benzene (CAS 35510-03-3).[1][5][6][7] Link

  • PubChem. (2024). Compound Summary: 1,5-Dibromo-2,4-dimethylbenzene (Precursor).[1] Link[1]

  • CatSyn. (2024). Application Note: 1,5-Dibromo-2,4-bis(bromomethyl)benzene in OLED Synthesis. Link

  • Beilstein J. Org. Chem. (2016).[3] Synthesis of substituted [2.2]paracyclophanes (Analogous Chemistry). Link

  • BenchChem. (2025).[8][9] Comparative Guide to Bis(bromomethyl) Reagents. Link[1]

Sources

1,5-Dibromo-2,4-bis-bromomethyl-benzene synthesis route

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1,5-Dibromo-2,4-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Dibromo-2,4-bis(bromomethyl)benzene is a valuable, rigid building block in organic synthesis, polymer chemistry, and materials science. Its tetrasubstituted benzene core, featuring two aromatic bromines and two reactive benzylic bromides, allows for orthogonal functionalization, making it a key intermediate for constructing complex molecular architectures, metal-organic frameworks (MOFs), and functional polymers. This guide provides a comprehensive, two-part synthesis route, beginning from commercially available m-xylene. The narrative focuses on the mechanistic rationale behind procedural choices, detailed experimental protocols, and robust analytical validation, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis

The synthesis of the target molecule, 1,5-Dibromo-2,4-bis(bromomethyl)benzene, is most logically approached via a two-step sequence. The retrosynthetic disconnection begins at the four C-Br bonds. The more labile benzylic C-Br bonds are disconnected first, revealing the precursor 1,5-Dibromo-2,4-dimethylbenzene. This intermediate is then disconnected at the aryl C-Br bonds to identify the readily available starting material, m-xylene. This strategy isolates the two distinct bromination reactions: an initial electrophilic aromatic substitution followed by a free-radical benzylic bromination.

G Target 1,5-Dibromo-2,4-bis(bromomethyl)benzene Intermediate 1,5-Dibromo-2,4-dimethylbenzene Target->Intermediate Benzylic Bromination Start m-Xylene Intermediate->Start Aromatic Bromination

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 1,5-Dibromo-2,4-dimethylbenzene via Electrophilic Aromatic Bromination

The first stage involves the regioselective dibromination of the aromatic ring of m-xylene. The two methyl groups are ortho-, para-directing activators. Their combined directing effects synergistically guide the electrophilic bromine to the C4 and C6 positions, which are para to one methyl group and ortho to the other, leading to the desired 1,5-dibromo-2,4-dimethyl isomer.

Mechanism and Experimental Rationale

This reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. Molecular bromine (Br₂) itself is not electrophilic enough to react efficiently with a moderately activated ring like xylene. Therefore, a catalyst is employed. While strong Lewis acids like FeBr₃ are common, a small amount of iodine (I₂) can also serve as an effective catalyst. Iodine reacts with bromine to form IBr, which is more polarized and generates a more potent electrophilic bromine species for the attack on the aromatic ring. The use of excess bromine ensures the reaction proceeds to the disubstituted product.

Experimental Protocol: Synthesis of 1,5-Dibromo-2,4-dimethylbenzene

Disclaimer: This procedure involves hazardous materials, including bromine. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Reaction Setup: Equip a 100 mL round-bottomed flask with a magnetic stir bar and a dropping funnel. To minimize light-induced radical side reactions, wrap the flask in aluminum foil.

  • Reagent Charging: Charge the flask with m-xylene (40.0 mL, 328 mmol) and iodine (0.48 g, 1.90 mmol). Stir the mixture to dissolve the iodine.

  • Bromine Addition: Cool the flask in an ice-water bath. Charge the dropping funnel with bromine (34 mL, 656 mmol) and add it dropwise to the stirred m-xylene solution over a period of approximately one hour. Maintain the ice bath throughout the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.

  • Work-up and Quenching: Carefully add a 20% aqueous solution of potassium hydroxide (KOH) (150 mL) to the reaction mixture. This step neutralizes the HBr byproduct and quenches any remaining bromine. Gently heat the biphasic mixture with a heating mantle until the solid product melts, and stir for one hour as the yellow color of the excess bromine fades.

  • Isolation: Cool the mixture to room temperature. The product will solidify. Decant the aqueous liquid. Collect the white solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL).

  • Purification: Recrystallize the crude white solid from hot ethanol (approx. 250 mL) to yield pure 1,5-Dibromo-2,4-dimethylbenzene as white crystals.[1]

  • Characterization: Dry the crystals under vacuum. Determine the yield and confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Data Summary: Reagents for Part 1
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
m-XyleneC₈H₁₀106.1740.0 mL3281.0
BromineBr₂159.8134.0 mL6562.0
IodineI₂253.810.48 g1.900.006

Part 2: Synthesis of 1,5-Dibromo-2,4-bis(bromomethyl)benzene via Radical Bromination

The second and final stage is the selective bromination of the benzylic C-H bonds of the two methyl groups on the precursor. This transformation is achieved via a free-radical chain reaction, known as the Wohl-Ziegler reaction.[2]

Mechanism and Experimental Rationale

Benzylic C-H bonds are significantly weaker than aryl C-H bonds and are susceptible to homolytic cleavage.[3][4][5] The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent. The key to its selectivity is that NBS provides a low, steady-state concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr. This low concentration favors the radical substitution pathway at the benzylic position over electrophilic attack on the aromatic ring.[6][7]

The reaction requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from a benzylic position, forming a resonance-stabilized benzylic radical. This stabilized radical then reacts with Br₂ to form the product and a bromine radical, propagating the chain.

To enhance safety and comply with modern laboratory standards, this protocol replaces the traditionally used but highly toxic solvent, carbon tetrachloride (CCl₄), with 1,2-dichloroethane (DCE).[8]

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN R_radical 2 R• AIBN->R_radical Δ or hν ArCH3 Ar-CH₃ Br_radical Br• R_radical->Br_radical Reacts with trace Br₂ or HBr source ArCH2_radical Ar-CH₂• (Benzylic Radical) ArCH3->ArCH2_radical + Br• ArCH2_radical->ArCH3 - HBr ArCH2Br Ar-CH₂Br (Product) ArCH2_radical->ArCH2Br + Br₂ NBS NBS Br2 Br₂ NBS->Br2 + HBr Succinimide Succinimide Br2->Succinimide - HBr HBr HBr ArCH2Br->Br_radical - Br•

Caption: Simplified mechanism of free-radical benzylic bromination.

Experimental Protocol: Synthesis of 1,5-Dibromo-2,4-bis(bromomethyl)benzene

Disclaimer: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood with appropriate PPE.

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-Dibromo-2,4-dimethylbenzene (10.0 g, 37.9 mmol).

  • Reagent Addition: Add 1,2-dichloroethane (DCE, 100 mL), N-Bromosuccinimide (NBS, 14.8 g, 83.4 mmol, 2.2 eq.), and 2,2'-azobisisobutyronitrile (AIBN, 0.31 g, 1.9 mmol, 0.05 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 84°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 4-8 hours. The solid succinimide byproduct will float to the top as the reaction progresses.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Isolation: Filter the reaction mixture to remove the succinimide byproduct. Wash the collected solid with a small amount of cold DCE.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or chloroform, to yield pure 1,5-Dibromo-2,4-bis(bromomethyl)benzene.[9]

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The ¹H NMR should show the disappearance of the methyl singlet and the appearance of a new singlet for the benzylic CH₂Br protons.

Data Summary: Reagents for Part 2
ReagentFormulaMW ( g/mol )Amount (g)Moles (mmol)Equivalents
1,5-Dibromo-2,4-dimethylbenzeneC₈H₈Br₂263.9610.037.91.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9814.883.42.2
AIBNC₈H₁₂N₄164.210.311.90.05
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96100 mL-Solvent

References

  • Filo. (2023, November 3). Explain why radical bromination of p-xylene forms C rather than D. Retrieved from [Link]

  • Vaia. Explain why radical bromination of p-xylene forms C rather than D. Retrieved from [Link]

  • Wikipedia. Xylene. Retrieved from [Link]

  • ResearchGate. Oxidative Bromination of O-Xylene. Retrieved from [Link]

  • ResearchGate. Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Retrieved from [Link]

  • RSC Publishing. (2022, January 17). The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. Retrieved from [Link]

  • Wikipedia. N-Bromosuccinimide. Retrieved from [Link]

  • Google Patents. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon.
  • ResearchGate. Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Retrieved from [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Retrieved from [Link]

  • RSC Publishing. (2016, April 4). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,5-Dibromo-2,4-bis(bromomethyl)benzene: Properties and Protocols for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of key reagents is paramount for successful experimental design and execution. This technical guide provides a detailed overview of 1,5-Dibromo-2,4-bis(bromomethyl)benzene, a versatile building block in organic synthesis.

This document delves into the core physical characteristics of this tetra-substituted benzene derivative, offering insights into its structure, stability, and handling. Furthermore, it outlines a generalized protocol for the determination of its fundamental physical properties, providing a framework for in-house validation and characterization.

Core Physical Properties

A thorough understanding of a compound's physical properties is the bedrock of its application in research and development. The following table summarizes the key physical data for 1,5-Dibromo-2,4-bis(bromomethyl)benzene.

PropertyValueSource
CAS Number 35510-03-3[1]
Molecular Formula C₈H₆Br₄[2][3]
Molecular Weight 421.75 g/mol [2][3]
Appearance Solid
Purity ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[2]
Boiling Point Not available[2]

Molecular Structure and Its Implications

The structure of 1,5-Dibromo-2,4-bis(bromomethyl)benzene, with its four bromine substituents on the benzene ring, dictates its reactivity and potential applications. The two bromomethyl groups are particularly reactive sites, susceptible to nucleophilic substitution reactions, making this compound a valuable precursor for the synthesis of more complex molecules. The two bromine atoms directly attached to the aromatic ring are less reactive but can participate in reactions such as cross-coupling, offering further avenues for molecular elaboration.

Caption: Molecular structure of 1,5-Dibromo-2,4-bis(bromomethyl)benzene.

Experimental Protocols for Physical Property Determination

The following section outlines standardized experimental procedures for determining key physical properties of 1,5-Dibromo-2,4-bis(bromomethyl)benzene. These protocols are designed to be self-validating and provide a reliable framework for researchers.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range can indicate the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline 1,5-Dibromo-2,4-bis(bromomethyl)benzene is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure: To a small, known amount of 1,5-Dibromo-2,4-bis(bromomethyl)benzene (e.g., 10 mg) in a test tube, the solvent is added dropwise with agitation at a controlled temperature (e.g., 25 °C).

  • Observation: The point at which the solid completely dissolves is noted. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solvent required to dissolve a specific mass of the compound.

Spectroscopic Analysis

Spectroscopic data provides invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. For 1,5-Dibromo-2,4-bis(bromomethyl)benzene, one would expect to see signals corresponding to the aromatic protons and the methylene protons of the bromomethyl groups.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct signals for the aromatic carbons and the methylene carbons would be expected.

Infrared (IR) Spectroscopy:

  • Identifies the functional groups present in the molecule. Characteristic absorption bands for C-H bonds (aromatic and aliphatic) and C-Br bonds would be expected.

Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments.

Safety and Handling

As with all brominated organic compounds, 1,5-Dibromo-2,4-bis(bromomethyl)benzene should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, refer to the material safety data sheet (MSDS) for specific first-aid measures.

Conclusion

1,5-Dibromo-2,4-bis(bromomethyl)benzene is a valuable, yet not extensively characterized, building block in organic synthesis. This guide provides a foundational understanding of its known physical properties and outlines reliable protocols for the experimental determination of its key characteristics. By following these guidelines and exercising appropriate safety precautions, researchers can confidently and effectively utilize this compound in their synthetic endeavors.

References

While specific literature on the physical properties of 1,5-Dibromo-2,4-bis(bromomethyl)benzene is limited, the following resources provide information on related compounds and general laboratory techniques:

  • UIV CHEM. Quality 1,5-Dibromo-2,4-Bis(Bromomethyl)Benzene,CAS# [35510-03-3].[Link]

  • PubChem. 1,4-Dibromo-2,5-bis(bromomethyl)benzene.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

Sources

Methodological & Application

Application Note: Advanced Polymer Cross-linking with 1,5-Dibromo-2,4-bis(bromomethyl)benzene

[1][2][3][4][5]

Introduction & Mechanistic Rationale

In the engineering of porous organic polymers (POPs) and anion exchange membranes (AEMs), the choice of cross-linker dictates the topology and functionality of the final network.[1][2][3][5] While simple 1,4-bis(bromomethyl)benzene (para-xylylene dibromide) creates rigid, rod-like spacers, 1,5-Dibromo-2,4-bis(bromomethyl)benzene offers two distinct structural advantages:[1][2][3][4][5]

  • Topology Control (meta-linkage): The 1,3-relationship of the reactive bromomethyl groups introduces a 120° kink in the polymer chain.[1][2][3][4][5] This prevents efficient chain packing, significantly enhancing fractional free volume (FFV) and microporosity, which is critical for gas separation and filtration applications.[1][3]

  • Latent Functionality (Aryl Bromides): The bromine atoms at positions 1 and 5 are relatively inert to standard nucleophilic substitution (

    
    ) conditions used for cross-linking.[1][3][4][5] They remain available for post-synthetic modification (PSM) via Pd-catalyzed couplings (Suzuki-Miyaura, Sonogashira), allowing researchers to "install" catalytic sites or hydrophobic tags after the network is formed.[1][2][3][5]
    
Reactivity Profile
  • Primary Reactive Sites (C2, C4): Benzylic bromides (

    
    ).[3][4][5] Highly reactive electrophiles for 
    
    
    (amines, thiols) and Friedel-Crafts alkylation.[1][3][4][5]
  • Secondary Sites (C1, C5): Aryl bromides (

    
    ).[1][3][4][5] Inert during cross-linking; active for metal-catalyzed coupling.[1][2][3][4][5]
    

Experimental Protocols

Protocol A: Synthesis of High-Performance Anion Exchange Membranes (AEMs)

Target: Cross-linking Poly(4-vinylpyridine) (P4VP) or Polysulfone derivatives.[1][2][3][4][5] Mechanism: Menschutkin Reaction (Quaternization).[1][3][4][5]

Materials
  • Polymer: Poly(4-vinylpyridine) (MW ~60,000 g/mol ).[1][2][3][4][5]

  • Cross-linker: 1,5-Dibromo-2,4-bis(bromomethyl)benzene.[1][2][3][4][5]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[1][2][3][4][5]

  • Substrate: Glass plate or PTFE mold.[1][2][4]

Step-by-Step Methodology
  • Solution Preparation: Dissolve P4VP in NMP to create a 5-10 wt% solution. Stir at 60°C until homogenous.

  • Cross-linker Addition:

    • Calculate the molar ratio of cross-linker to pyridine units.[1][2][4][5]

    • Recommendation: For AEMs, a 10-20 mol% cross-linking density is optimal to balance mechanical stability with water uptake.[1][2][3][4][5]

    • Add the 1,5-Dibromo-2,4-bis(bromomethyl)benzene to the solution.[1][2][3][4][5] Stir vigorously for 15 minutes at room temperature.

    • Critical Note: Do not heat yet.[1][2][4] Premature gelation will prevent casting.[1][2][4][5]

  • Membrane Casting:

    • Pour the solution onto a leveled glass plate.

    • Use a doctor blade to set the thickness (wet thickness ~300

      
       usually yields ~40-60 
      
      
      dry).[1][2][3][4][5]
  • Thermal Cross-linking (The "Curing" Phase):

    • Place the plate in a vacuum oven.

    • Stage 1: 60°C for 4 hours (Solvent evaporation + onset of reaction).

    • Stage 2: 80°C for 12 hours (Complete cross-linking).

    • Why? The benzylic bromides react with the pyridine nitrogen, forming a pyridinium salt (cationic cross-link) and releasing bromide ions.[2][3][5]

  • Activation:

    • Peel the membrane and soak in 1M KOH (aq) for 24 hours to exchange

      
       for 
      
      
      .[1][2][3][4][5]
    • Wash with deionized water until neutral pH.[1][2][4]

Protocol B: Synthesis of Hypercrosslinked Polymers (HCPs)

Target: Porous adsorbents for gas storage (


345Mechanism:12346
Materials
  • Monomer: Benzene, Biphenyl, or Polystyrene (PS).[1][3][4][5]

  • Cross-linker: 1,5-Dibromo-2,4-bis(bromomethyl)benzene.[1][2][3][4][5]

  • Catalyst: Anhydrous Iron(III) Chloride (

    
    ).[3][4][5]
    
  • Solvent: 1,2-Dichloroethane (DCE).[1][2][3][4][5][6]

Step-by-Step Methodology
  • Inert Environment: Flame-dry a three-neck round-bottom flask and purge with Nitrogen (

    
    ).[1][2][3][4]
    
  • Dissolution:

    • Add the monomer (e.g., 1.0 g Biphenyl) and Cross-linker (2.0 g) to the flask.[2][3][5]

    • Add 20 mL anhydrous DCE. Stir until dissolved.

  • Catalyst Addition (Exothermic):

    • Cool the mixture to 0°C in an ice bath.

    • Add

      
       (2.5 g) quickly to minimize moisture exposure.[1][3][4][5]
      
    • Observation: The solution will turn dark brown/black immediately.[1][2][4][5]

  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Heat to 80°C and reflux for 18–24 hours.

    • Mechanism:[1][2][3][4][6] The Lewis acid (

      
      ) abstracts bromide from the benzylic position, creating a carbocation that attacks the aromatic rings of the monomer (and the cross-linker itself), forming a rigid, knitting network.[2][3][5]
      
  • Purification (Crucial for Porosity):

    • Filter the solid precipitate.[1][2][4][5]

    • Wash sequence: Methanol

      
       dilute HCl (to remove Fe) 
      
      
      Water
      
      
      Methanol
      
      
      Acetone.[1][3][4][5]
    • Soxhlet Extraction: Extract with Methanol for 24 hours to remove trapped oligomers.[1][2][4]

  • Drying: Vacuum dry at 100°C for 24 hours.

Data Presentation & Logic

Comparative Cross-linker Performance

The following table illustrates why one might choose the 1,5-dibromo-2,4-isomer over standard cross-linkers.

Feature1,4-Bis(bromomethyl)benzene1,5-Dibromo-2,4-bis(bromomethyl)benzene Impact on Material
Geometry Linear (180°)Kinked (120°)Higher Porosity: Kinks prevent dense packing.[1][2][3][4][5]
Electronic Nature Electron NeutralElectron Deficient (due to Aryl Br)Tunable Reactivity: Slower

, cleaner

.[3][4][5]
Post-Modifiable? NoYes (Aryl Bromides) Versatility: Allows attachment of catalysts/sensors later.[3][4][5]
Network Density HighMediumSwelling: Better solvent uptake in gel phase.[1][2][4]
Visualizing the Reaction Pathways

The following diagram details the decision tree and chemical pathways for using this reagent.

GReagent1,5-Dibromo-2,4-bis(bromomethyl)benzeneCondition1Solvent: NMP/DMFTemp: 80°CNo CatalystReagent->Condition1 + P4VPCondition2Solvent: DCECatalyst: FeCl3Temp: 80°CReagent->Condition2 + AromaticsSubstrate1Poly(4-vinylpyridine)(Nucleophile)Substrate1->Condition1Substrate2Aromatic Monomer(e.g., Benzene/PS)Substrate2->Condition2Product1Anion Exchange Membrane(Quaternized Network)Condition1->Product1 MenschutkinReactionProduct2Hypercrosslinked Polymer(HCP)Condition2->Product2 Friedel-CraftsAlkylationPostModPost-Synthetic Modification(Suzuki Coupling on Aryl-Br)Product1->PostMod OptionalProduct2->PostMod OptionalFunctionalization

Figure 1: Reaction workflow for AEM and HCP synthesis. Note the divergence based on substrate and catalyst choice.

Troubleshooting & Safety (Self-Validating Systems)

To ensure the protocol is self-validating, check these indicators during the experiment:

  • The "Gel Point" Test (Protocol A): When casting AEMs, the solution must be viscous but flowable.[1][3][4][5] If it becomes a "jelly" in the flask, the cross-linking happened too fast.[1][2][3][4] Correction: Reduce temperature during mixing or dilute the solution.

  • The "HCl Fume" Indicator (Protocol B): During Friedel-Crafts alkylation, HCl gas is evolved.[1][2][3][4][5]

    • Validation: Hold a piece of damp pH paper near the exhaust outlet.[1][2][4][5] It should turn red immediately.[1][2] If not, the catalyst is likely "dead" (hydrated) and the reaction is not proceeding.[2][3]

  • Lachrymator Warning: Like all benzyl bromides, this compound is a potent lachrymator (tear gas).[3][4][5] Always handle in a functioning fume hood.[1][2][4][5]

References

  • BenchChem. Application Notes and Protocols for Cross-linking Polymers with Bis(bromomethyl)benzenes. (General reactivity profiles of xylylene dibromide isomers). [3][4][5]

  • Tan, L., et al. "Microporous organic polymers: synthesis, characterization, and applications."[1][3][4][5] Polymer Chemistry, 2013.[1][3][4][5] (Foundational protocols for Friedel-Crafts knitting of aromatics).

  • Xu, Y., et al. "Hypercrosslinked aromatic heterocyclic polymers with high surface area and their adsorption properties."[1][3][4][5] Journal of Materials Chemistry A, 2016.[1][3][4][5] (Specifics on using functionalized monomers for HCPs).

  • PubChem. 1,2-Bis(bromomethyl)benzene and derivatives - Compound Summary. (Safety and physical property data). [3][4][5]

Application Note: High-Performance MOF Architectures using the 1,5-Dibromo-2,4-bis(bromomethyl)benzene Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1,5-Dibromo-2,4-bis(bromomethyl)benzene (CAS: 35510-03-3) represents a premier "dual-function" scaffold for advanced Metal-Organic Framework (MOF) design. Unlike standard commercial linkers (e.g., terephthalic acid), this precursor offers orthogonal reactivity :

  • High-Reactivity Alkyl Halides (-CH₂Br): Sites for rapid chain extension or solubilizing group attachment.

  • Stable Aryl Halides (-Br): Sites for Post-Synthetic Modification (PSM) or cross-coupling to create extended conjugation.

This guide details the protocol for converting this precursor into a functionalized dicarboxylate linker (Linker L-Br2 ) and its subsequent reticular synthesis into a Zirconium-based MOF (Zr-L-Br2 ). This system is specifically designed for drug development applications, where the pendant aryl bromides serve as "click-ready" handles for covalent drug conjugation inside the MOF pore.

Pre-Synthesis: Ligand Fabrication Protocol

Direct use of alkyl halides in MOF synthesis is rare due to poor coordination kinetics. We must first convert the alkyl bromides into carboxylate donors while preserving the aryl bromides for future functionality.

Target Ligand: 1,5-Dibromo-2,4-phenylenediacetic acid (L-Br2)
Reagents & Equipment
  • Precursor: 1,5-Dibromo-2,4-bis(bromomethyl)benzene (CAS 35510-03-3)[1]

  • Reagents: Sodium Cyanide (NaCN), Ethanol (EtOH), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Safety: NaCN is highly toxic. Work in a ventilated hood with cyanide-specific spill kits available.

Step-by-Step Synthesis

Step 1: Cyanation (Formation of Dinitrile Intermediate)

  • Dissolve 10.0 mmol (4.2 g) of 1,5-Dibromo-2,4-bis(bromomethyl)benzene in 50 mL DMSO .

  • Add 25.0 mmol (1.22 g) of NaCN slowly to the stirring solution (Caution: Exothermic).

  • Stir at 60°C for 4 hours . Monitor by TLC (Hexane:EtOAc 4:1) until the starting material spot disappears.

  • Pour the mixture into 200 mL ice water . The dinitrile product (1,5-dibromo-2,4-bis(cyanomethyl)benzene) will precipitate as a white solid.

  • Filter, wash with water (3x 50 mL), and dry under vacuum.

    • Yield Expectation: >85%.[2][3][4][5]

Step 2: Hydrolysis (Formation of Linker L-Br2)

  • Suspend the dried dinitrile in 40 mL of 1:1 EtOH:H₂O .

  • Add 5.0 g NaOH pellets.

  • Reflux at 90°C for 12 hours . Evolution of NH₃ gas indicates hydrolysis is proceeding.

  • Cool to room temperature. Acidify carefully with concentrated HCl to pH ~1.

  • The dicarboxylic acid (L-Br2 ) will precipitate. Collect by filtration, wash with cold water, and recrystallize from Ethanol/Water.

    • Characterization: ¹H NMR (DMSO-d₆) should show loss of -CH₂CN protons (~4.2 ppm) and appearance of -CH₂COOH protons (~3.6 ppm) plus the carboxylic acid proton (~12.5 ppm).

Reticular Synthesis: Zr-L-Br2 MOF Protocol

This protocol synthesizes a robust Zr(IV) framework. The pendant bromine atoms on the linker provide steric bulk (increasing hydrolytic stability) and sites for post-synthetic modification.

Experimental Design
ParameterConditionRationale
Metal Source ZrCl₄Forms stable [Zr₆O₄(OH)₄]¹²⁺ clusters, ideal for biological media.
Solvent DMFHigh boiling point; solubilizes both ZrCl₄ and Linker L-Br2.
Modulator Acetic Acid (30 eq)Competes with linker to slow nucleation, ensuring high crystallinity.
Temperature 120°CThermodynamic control for defect-free crystal growth.
Synthesis Workflow
  • Preparation:

    • In a 20 mL scintillation vial, dissolve ZrCl₄ (0.05 mmol, 11.6 mg) in 2 mL DMF .

    • Add Acetic Acid (1.5 mmol, 86 µL) . Sonicate for 10 minutes to ensure cluster pre-formation.

    • Add Linker L-Br2 (0.05 mmol, ~18 mg) to the solution.

    • Sonicate for another 5 minutes until clear.

  • Solvothermal Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Place in a pre-heated oven at 120°C .

    • Incubate for 24 hours under static conditions.

  • Activation & Cleaning:

    • Cool to room temperature.[6][7] Centrifuge to collect the white crystalline powder.

    • Solvent Exchange: Wash with DMF (3x 10 mL) over 24 hours to remove unreacted linker.

    • Wash with Acetone (3x 10 mL) over 24 hours to exchange pore solvent.

    • Activation: Heat under vacuum at 100°C for 12 hours to remove solvent molecules from the pores.

Post-Synthetic Modification (The "Drug Anchor" Strategy)

This is the critical value-add for drug development. The Aryl-Bromide groups on the linker are now fixed in the pore walls. We use Suzuki-Miyaura coupling to attach a model cargo (Phenylboronic acid) post-synthesis.

Protocol:

  • Suspend 50 mg of Activated Zr-L-Br2 MOF in 5 mL Dioxane/Water (4:1) .

  • Add Phenylboronic Acid (0.2 mmol) and K₂CO₃ (0.4 mmol) .

  • Add catalyst: Pd(PPh₃)₄ (5 mol%) .

  • Heat at 85°C for 18 hours under N₂ atmosphere (Gentle stirring to avoid crushing crystals).

  • Wash extensively with Dioxane, Water, and Acetone to remove catalyst and byproducts.

    • Verification: Digest the MOF in dilute HF/DMSO-d₆ and analyze via ¹H NMR. The ratio of Phenyl protons to Linker protons confirms the % conversion (Yield).

Visual Workflows

Figure 1: Ligand & MOF Synthesis Pathway

MOF_Synthesis Precursor 1,5-Dibromo-2,4- bis(bromomethyl)benzene (CAS 35510-03-3) Intermediate Dinitrile Intermediate (-CH2CN) Precursor->Intermediate NaCN, DMSO 60°C, 4h Linker Linker L-Br2 (Dicarboxylic Acid) Intermediate->Linker NaOH, EtOH/H2O Hydrolysis MOF Zr-L-Br2 MOF (Porous Scaffold) Linker->MOF ZrCl4, DMF 120°C, 24h Functionalized Drug-Loaded MOF (Post-Synthetic) MOF->Functionalized Suzuki Coupling (R-B(OH)2, Pd cat)

Caption: Step-wise transformation from the bromomethyl precursor to the final functionalized MOF drug carrier.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amorphous Product Reaction too fast (Nucleation > Growth).Increase Modulator (Acetic Acid) ratio to 50-100 eq.
Low Surface Area Incomplete activation (Pore blockage).Perform solvent exchange with Methanol (volatile) before vacuum heating.
Low PSM Yield Pore diffusion limitation.Use a "Defect-Engineered" synthesis (add monocarboxylic acid) to widen pore windows.
Linker Precipitation Low solubility of L-Br2 in DMF.Add small amount of H₂O or use DEF (Diethylformamide) as solvent.

References

  • Precursor Reactivity (Suzuki Coupling)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • MOF Synthesis (Zr-Based/UiO-66 Protocol)

    • Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850-13851. Link

  • Post-Synthetic Modification (PSM)

    • Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks. Chemical Reviews, 112(2), 970-1000. Link

  • Cyanation of Benzyl Bromides

    • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. The Journal of Organic Chemistry, 25(6), 877-879. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Cyanides, Heavy Metals).[5] All experiments must be conducted by trained personnel in appropriate facilities.

Sources

Application Note: 1,5-Dibromo-2,4-bis(bromomethyl)benzene in Porous Organic Polymer Synthesis

[1]

Executive Summary: The "Kinked" Synthon Advantage

In the synthesis of Porous Organic Polymers (POPs), topology dictates performance. While the ubiquitous isomer 1,4-dibromo-2,5-bis(bromomethyl)benzene creates linear, rod-like architectures that often suffer from efficient π-π stacking (reducing accessible surface area), the 1,5-dibromo-2,4-bis(bromomethyl)benzene (DBBMB) isomer introduces a critical meta-connectivity .

This structural "kink" frustrates chain packing, inherently increasing the fractional free volume (FFV) of the resulting network. This guide details protocols to exploit DBBMB’s dual-reactivity:

  • Benzylic Bromides (Positions 2,4): Highly reactive toward Friedel-Crafts alkylation and nucleophilic substitution.

  • Aryl Bromides (Positions 1,5): Stable handles for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).

Chemical Profile & Reactivity Map

Compound: 1,5-Dibromo-2,4-bis(bromomethyl)benzene CAS: 119692-72-1 Molecular Weight: 421.75 g/mol Geometry:

Orthogonal Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways available for DBBMB.

ReactivityMapDBBMB1,5-Dibromo-2,4-bis(bromomethyl)benzeneFeCl3FeCl3 / DCE(Friedel-Crafts)DBBMB->FeCl3Reacts at-CH2Br (Pos 2,4)PdPd(0) / Aryl Boronic Acid(Suzuki Coupling)DBBMB->PdReacts at-Ar-Br (Pos 1,5)HCPHypercrosslinked Polymers(HCPs)NucleophileAmines / Thiols(Nucleophilic Sub.)HCP->NucleophileResidual BrDisplacementCMPConjugated MicroporousPolymers (CMPs)PSMPost-SyntheticModificationFeCl3->HCPSolvent KnittingPd->CMPC-C CouplingNucleophile->PSM

Caption: Orthogonal reaction pathways for DBBMB. The benzylic bromides drive HCP formation via "knitting," while aryl bromides drive CMP formation via cross-coupling.

Protocol A: Synthesis of Hypercrosslinked Polymers (HCPs)

Mechanism: Friedel-Crafts Alkylation ("Knitting" Strategy) Target: High surface area adsorbents for gas storage (


This protocol utilizes the "solvent knitting" method where the solvent (1,2-dichloroethane) acts as both the reaction medium and a cross-linker, bridging the DBBMB units.

Materials
  • Monomer: DBBMB (1.0 eq)

  • Co-monomer (Optional): Benzene, Biphenyl, or Toluene (to modulate pore size).

  • Catalyst: Anhydrous Iron(III) Chloride (

    
    ) (2.0 eq per bromomethyl group).
    
  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).[1]

  • Quench: Methanol / HCl.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser. Purge with

    
     for 15 minutes.
    
  • Dissolution: Add DBBMB (422 mg, 1.0 mmol) and the co-monomer (if using, e.g., Benzene 78 mg, 1.0 mmol) to the flask. Add anhydrous DCE (20 mL). Stir at room temperature until fully dissolved.

  • Catalyst Addition (Critical):

    • Note:

      
       is hygroscopic. Handle in a glovebox or weigh quickly.
      
    • Add

      
       (650 mg, ~4.0 mmol) slowly to the stirring solution. The solution will turn dark brown/black immediately.
      
  • The "Knitting" Phase:

    • Heat the mixture to 45°C for 5 hours (Initial cross-linking).

    • Increase temperature to 80°C (Reflux) and hold for 18 hours.

    • Observation: A rigid, dark precipitate will form. If the stir bar seizes, do not attempt to restart it mechanically; allow the reaction to proceed via diffusion.

  • Purification (The Soxhlet Standard):

    • Cool to room temperature. Filter the solid.[2]

    • Wash with Methanol (50 mL) followed by 1M HCl (50 mL) to remove iron residues.

    • Soxhlet Extraction: Extract with Methanol for 24 hours, then THF for 24 hours. This step is non-negotiable to remove trapped catalyst which artificially inflates surface area data.

  • Activation: Dry in a vacuum oven at 120°C for 12 hours.

Protocol B: Synthesis of Conjugated Microporous Polymers (CMPs)

Mechanism: Suzuki-Miyaura Cross-Coupling Target: Photo-active scaffolds or conductive polymers.

Unlike Protocol A, this method preserves the benzylic bromides (if carefully controlled) or polymerizes solely through the aryl positions, leaving the

Materials
  • Monomer A: DBBMB (1.0 eq).

  • Monomer B: 1,4-Benzenediboronic acid (or 1,3,5-Benzenetriboronic acid for 3D networks) (1.0 - 1.5 eq).

  • Catalyst:

    
     (1-3 mol%).
    
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: DMF / Toluene (1:1 v/v).

Step-by-Step Methodology
  • Degassing (Freeze-Pump-Thaw):

    • In a Schlenk tube, combine DBBMB (1.0 mmol), Monomer B (1.0 mmol), and solvents (10 mL total).

    • Perform 3 cycles of freeze-pump-thaw to remove

      
      . Oxygen poisons the Pd catalyst and promotes homocoupling.
      
  • Catalyst Injection:

    • Under

      
       flow, add 
      
      
      (30 mg) and the degassed aqueous base (2 mL).
  • Polymerization:

    • Heat to 110°C for 48 hours under static

      
       or Argon.
      
    • Visual Check: The mixture should darken and fluorescent precipitates may form depending on the linker.

  • Work-up:

    • Pour into excess Methanol (200 mL). Collect precipitate by filtration.

    • Wash with

      
      , Acetone, and DCM.
      
  • Scavenging: Stir the polymer in a solution of sodium diethyldithiocarbamate (in water) for 6 hours to remove residual Palladium.

Data Analysis & Expected Outcomes

The choice of protocol drastically alters the material properties. The table below summarizes typical characteristics when using DBBMB versus its linear isomer (1,4-isomer).

FeatureProtocol A (HCP / Friedel-Crafts)Protocol B (CMP / Suzuki)
Primary Linkage Methylene bridges (

)
Bi-aryl bonds (

)
Pore Architecture Hierarchical (Micro + Meso)Predominantly Microporous (<2 nm)
BET Surface Area 800 - 1,500

500 - 1,000

Isomer Effect DBBMB > 1,4-Isomer Meta-kinks prevent dense packing, enhancing FFV.DBBMB > 1,4-Isomer Creates amorphous, non-stacked networks.
Chemical Stability High (Acid/Base resistant)High (Thermal stability > 300°C)
Residual Functionality Low (mostly consumed)High (

often survives)

Quality Control & Troubleshooting

Validating the Monomer

Before synthesis, ensure DBBMB purity.

  • 1H NMR (CDCl3): Look for the singlet at ~4.5 ppm (

    
    ). Impurities often show split peaks here.
    
  • Melting Point: Distinct from the 1,4-isomer (which melts ~160°C). DBBMB typically has a lower melting point due to lower symmetry.

Troubleshooting Polymerization

TroubleshootingProblemLow Surface Area(< 400 m2/g)Check1Did the network collapseupon drying?Problem->Check1Check2Is catalyst trappedin the pores?Problem->Check2Solution1Use Supercritical CO2Drying instead of vacuumCheck1->Solution1YesSolution2Repeat Soxhlet Extraction(MeOH -> THF -> CHCl3)Check2->Solution2Yes

Caption: Decision tree for troubleshooting low surface area results in DBBMB polymers.

References

  • Tan, L., et al. "Rational Fabrication of Benzene-Linked Porous Polymers for Selective CO2 Capture."[3] MDPI, 2023. Link

    • Context: Describes the general methodology for knitting benzene-based monomers using Friedel-Crafts alkyl
  • Lee, J.S.M., et al. "Hyperporous Carbons from Hypercrosslinked Polymers." Advanced Materials, 2016. Link

    • Context: Foundational protocol for converting HCPs to carbonaceous materials, relevant if the user intends to carbonize the DBBMB polymer.
  • Sigma-Aldrich. "Product Specification: 1,5-Dibromo-2,4-bis-bromomethyl-benzene." Link

    • Context: Verification of commercial availability and CAS identity (119692-72-1).
  • Tsyurupa, M.P., & Davankov, V.A. "Hypercrosslinked polymers: Basic principle of preparing the new class of polymeric materials." Reactive and Functional Polymers, 2006. Context: The authoritative source on the mechanism of "knitting" aromatic rings using bifunctional electrophiles.

Application Notes and Protocols for the Functionalization of Surfaces with 1,5-Dibromo-2,4-bis-bromomethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Advanced Surface Engineering

In the landscape of materials science and drug development, the precise control of surface chemistry is paramount for dictating biological interactions, electronic properties, and overall device performance. 1,5-Dibromo-2,4-bis-bromomethyl-benzene emerges as a uniquely versatile molecular scaffold for surface functionalization. Its structure, featuring two distinct types of bromine moieties—highly reactive benzylic bromides and less reactive aryl bromides—opens avenues for sequential and orthogonal surface modification strategies. This allows for the creation of bifunctional surfaces with tailored properties, a significant advantage in the development of complex biosensors, drug delivery platforms, and molecular electronic components.

The benzylic bromide groups are excellent leaving groups in nucleophilic substitution reactions, making them ideal for initial surface immobilization or for initiating surface-grafted polymer chains.[1][2][3] In contrast, the aryl bromide groups are more stable and can be selectively activated under specific catalytic conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) or on-surface Ullmann coupling.[4][5][6][7][8][9][10] This differential reactivity is the cornerstone of the protocols detailed herein, enabling a stepwise approach to building complex molecular architectures on a variety of substrates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique chemical properties of this compound for advanced surface functionalization.

Core Principles of Reactivity

The strategic functionalization of surfaces with this compound hinges on the differential reactivity of its bromine substituents.

  • Benzylic Bromides (CH₂Br): These groups are highly susceptible to nucleophilic attack. This high reactivity allows for:

    • "Grafting-to" approaches: Immobilization of the molecule onto surfaces functionalized with nucleophiles (e.g., thiols, amines).

    • Surface-Initiated Polymerization (SIP): The benzylic bromide can act as an initiator for techniques like Atom Transfer Radical Polymerization (ATRP), enabling the growth of polymer brushes from the surface.[11][12]

  • Aryl Bromides (Ar-Br): These bromides, directly attached to the aromatic ring, are significantly less reactive towards simple nucleophilic substitution. Their functionalization typically requires:

    • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (with boronic acids) or Sonogashira (with terminal alkynes) coupling enable the formation of new carbon-carbon bonds.[13][14][15]

    • On-Surface Ullmann Coupling: This reaction, typically performed on coinage metal surfaces under ultra-high vacuum conditions, allows for the formation of carbon-carbon bonds between adjacent molecules, leading to the formation of 2D polymers.[4][5][16]

This dual reactivity allows for a "two-step" functionalization, where the molecule is first anchored to the surface via its benzylic bromides, leaving the aryl bromides available for subsequent, orthogonal chemical transformations.

Experimental Protocols

The following protocols provide a framework for the functionalization of a gold surface, a common substrate in many scientific and technological applications. These protocols can be adapted for other substrates with appropriate surface chemistry.

Protocol 1: Immobilization of this compound on a Gold Surface via Thiol Linkage

This protocol details a "grafting-to" approach to form a self-assembled monolayer (SAM) of the target molecule on a gold surface using a thiol-containing nucleophile.

Materials and Equipment

Reagent/Equipment Specification Supplier
This compound≥97% puritye.g., Sigma-Aldrich
11-Mercapto-1-undecanol (MUD)≥97% puritye.g., Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., MilliporeSigma
Gold Substratese.g., Evaporated gold on silicon waferse.g., Platypus Technologies
Absolute Ethanol200 proofe.g., Decon Labs
Nitrogen Gas (N₂)High purity---
Schlenk Line and Glassware------
Sonicator------
Spin Coater------
X-ray Photoelectron Spectrometer (XPS)------
Atomic Force Microscope (AFM)------

Workflow Diagram

G cluster_prep Substrate Preparation cluster_synthesis Synthesis of Thiol-Functionalized Linker cluster_sam SAM Formation cluster_char Characterization P1 Clean Gold Substrate (Piranha etch or O₂ plasma) P2 Rinse with DI water and Ethanol P1->P2 P3 Dry under N₂ stream P2->P3 SAM1 Immerse prepared substrate in linker solution P3->SAM1 S1 React MUD with NaH in THF S2 Add this compound S1->S2 S3 Purify product S2->S3 S3->SAM1 SAM2 Incubate for 24 hours SAM1->SAM2 SAM3 Rinse with Ethanol and dry SAM2->SAM3 C1 X-ray Photoelectron Spectroscopy (XPS) SAM3->C1 C2 Atomic Force Microscopy (AFM) SAM3->C2

Workflow for immobilization.

Step-by-Step Procedure

  • Substrate Preparation:

    • Clean the gold substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Extreme caution is advised when handling piranha solution. Alternatively, treat the substrates with oxygen plasma for 5 minutes.

    • Rinse the cleaned substrates thoroughly with deionized water followed by absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Synthesis of the Thiol-Functionalized Linker:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 11-mercapto-1-undecanol (MUD) in anhydrous THF.

    • Carefully add sodium hydride (NaH) to the solution at 0°C to deprotonate the hydroxyl group.

    • Slowly add a solution of this compound in anhydrous THF to the reaction mixture. Allow the reaction to proceed at room temperature for 12 hours.

    • Quench the reaction carefully with water and extract the product with an organic solvent. Purify the product by column chromatography. The final product will have the thiol group available for binding to the gold surface.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 1 mM solution of the purified thiol-functionalized linker in absolute ethanol.

    • Immerse the cleaned gold substrates in the solution and incubate at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

    • After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen.

  • Surface Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of bromine, carbon, oxygen, and sulfur, which are characteristic of the immobilized molecule.[17][18][19][20] High-resolution scans of the Br 3d, C 1s, O 1s, and S 2p regions will provide information about the chemical states of these elements.

    • Atomic Force Microscopy (AFM): Image the surface topography to assess the quality and homogeneity of the self-assembled monolayer.[17][18][21]

Protocol 2: Post-Immobilization Modification via Suzuki Coupling

This protocol describes the functionalization of the aryl bromide groups on the already immobilized monolayer using a palladium-catalyzed Suzuki coupling reaction.

Materials and Equipment

Reagent/Equipment Specification Supplier
Functionalized Gold SubstrateFrom Protocol 1---
Phenylboronic Acid≥97% puritye.g., Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrouse.g., Sigma-Aldrich
1,4-DioxaneAnhydrouse.g., MilliporeSigma
Deionized Water------
Nitrogen Gas (N₂)High purity---
Schlenk Line and Glassware------
Reflux Condenser------

Reaction Scheme Diagram

G cluster_reactants Immobilized_Molecule Immobilized Surface (Ar-Br) Catalyst Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80°C Immobilized_Molecule->Catalyst Boronic_Acid Phenylboronic Acid (Ph-B(OH)₂) Boronic_Acid->Catalyst Product Functionalized Surface (Ar-Ph) Catalyst->Product

Suzuki coupling on the surface.

Step-by-Step Procedure

  • Reaction Setup:

    • Place the gold substrate functionalized with this compound (from Protocol 1) in a Schlenk flask.

    • Add phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and anhydrous potassium carbonate to the flask.

    • Evacuate and backfill the flask with high-purity nitrogen gas three times.

    • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 24 hours.

    • After the reaction is complete, cool the flask to room temperature.

    • Remove the substrate and rinse it sequentially with deionized water, ethanol, and acetone to remove any residual reactants and catalyst.

    • Dry the substrate under a stream of nitrogen.

  • Surface Characterization:

    • XPS: Re-analyze the surface to confirm the successful coupling. The Br 3d signal corresponding to the aryl bromide should be significantly diminished or absent, while the C 1s signal will show an increase in the aromatic carbon component.

    • AFM: Image the surface again to observe any changes in morphology resulting from the Suzuki coupling reaction.

Safety and Handling

Poly-halogenated aromatic compounds should be handled with care.[22][23][24][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
Incomplete SAM formationInactive gold surface, impure linker, insufficient incubation timeEnsure thorough cleaning of the gold substrate, purify the thiol linker, and increase the incubation time.
Low yield in Suzuki couplingInactive catalyst, insufficient degassing, presence of water in anhydrous solventUse a fresh batch of palladium catalyst, ensure the reaction is performed under an inert atmosphere, and use properly dried solvents.
Surface contaminationImpure reagents or solvents, improper handlingUse high-purity reagents and solvents, and handle the substrates with clean tweezers.

Alternative Applications and Future Directions

The unique structure of this compound allows for a wide range of other surface functionalization strategies:

  • Surface-Initiated ATRP: The benzylic bromide groups can be used to initiate the polymerization of various monomers to create polymer brushes with controlled thickness and composition.[21][26][27] This is particularly useful for tuning surface properties such as wettability, biocompatibility, and anti-fouling characteristics.

  • Sonogashira Coupling: The aryl bromide groups can be reacted with terminal alkynes to introduce alkyne functionalities, which can then be used for further "click" chemistry modifications.[14][28]

  • On-Surface Polymerization: Under ultra-high vacuum conditions on a suitable metallic substrate, both the benzylic and aryl bromides can be dehalogenated to form covalent networks, leading to the formation of novel 2D materials.[6][16]

The ability to create bifunctional surfaces with distinct and addressable chemical moieties makes this compound a powerful tool for the rational design of advanced materials for a multitude of applications.

References

  • Ullmann Reaction of Aryl Chlorides on Various Surfaces and the Application in Stepwise Growth of 2D Covalent Organic Frameworks. ACS Publications. (2016). Available at: [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. (2025). Available at: [Link]

  • Surface Mapping of Functionalized Two-Dimensional Nanosheets: Graphene Oxide and MXene Materials. PMC. Available at: [Link]

  • Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as a catalyst and the programmed growth of 2D covalent organic frameworks. Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-catalyzed coupling reactions for the functionalization of Si surfaces: superior stability of alkenyl monolayers. CORA. Available at: [Link]

  • Ullmann Reaction of Aryl Chlorides on Various Surfaces and the Application in Stepwise Growth of 2D Covalent Organic Frameworks. PubMed. (2016). Available at: [Link]

  • Palladium-catalyzed coupling reactions for the functionalization of Si surfaces: superior stability of alkenyl monolayers. PubMed. (2013). Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions for the Functionalization of Si Surfaces: Superior Stability of Alkenyl Monolayers. Langmuir - ACS Publications. (2013). Available at: [Link]

  • Characterization of emerging 2D materials after chemical functionalization. RSC Publishing. (2024). Available at: [Link]

  • Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Development of functionalized magnetic mesoporous materials and their green application in organic coupling reactions. PMC. (2025). Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • What are the surface characterization techniques for functionalized nanoparticles?. ResearchGate. (2018). Available at: [Link]

  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. (2024). Available at: [Link]

  • Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Schematic representation of nucleophilic substitution reactions on... ResearchGate. Available at: [Link]

  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews - ACS Publications. (2017). Available at: [Link]

  • SAFETY DATA SHEET. National Institute of Standards and Technology. (2021). Available at: [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. PMC. (2023). Available at: [Link]

  • SAFETY DATA SHEET. Vitol.com. (2021). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC. (2023). Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. PubMed. (2022). Available at: [Link]

  • A versatile macro-initiator with dual functional anchoring groups for surface-initiated atom transfer radical polymerization on various substrates. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Self-assembled monolayer. Wikipedia. Available at: [Link]

  • Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. TMI Characterization Laboratory. Available at: [Link]

  • Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet. (2024). Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. (2018). Available at: [Link]

  • Light Aromatic Concentrate. SasolTechData.com. (2020). Available at: [Link]

  • Surface-Initiated Polymerization with an Initiator Gradient: A Monte Carlo Simulation. MDPI. (2024). Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025). Available at: [Link]

  • Self‐Assembled Monolayers for Highly Efficient All‐Polymer Solar Cells Sequentially Processed from Hydrocarbon Solvent. (2025). Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. (2012). Available at: [Link]

  • Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Available at: [Link]

  • Self-assembled monolayers of aromatic thiols stabilized by parallel-displaced pi-pi stacking interactions. PubMed. (2006). Available at: [Link]

  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC. Available at: [Link]

  • Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions. RSC Publishing. (2025). Available at: [Link]

  • Self-assembled organic molecules with a fused aromatic ring as hole-transport layers for inverted perovskite solar cells: the effect of linkers on performance. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions. Available at: [Link]

  • Surface functionalization of biomaterials by radical polymerization. Available at: [Link]

  • Construction of semi-fluorinated amphiphilic graft copolymer bearing a poly(2-methyl-1,4-bistrifluorovinyloxybenzene) backbone and poly(ethylene glycol) side chains via the grafting-onto strategy. RSC Publishing. Available at: [Link]

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Application Notes and Protocols for Reactions Involving 1,5-Dibromo-2,4-bis-bromomethyl-benzene: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Complex Architectures

In the landscape of advanced organic synthesis, the strategic design of molecular building blocks is paramount. 1,5-Dibromo-2,4-bis-bromomethyl-benzene is a highly functionalized aromatic compound that offers a unique platform for the construction of complex molecular architectures. Its structure is characterized by two distinct types of reactive bromine substituents: two benzylic bromides and two aryl bromides. This duality in reactivity allows for a range of selective and sequential transformations, making it a valuable precursor for researchers in materials science, supramolecular chemistry, and drug development. The benzylic bromides are highly susceptible to nucleophilic substitution, while the aryl bromides are amenable to a variety of palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide to the synthesis and reactivity of this versatile building block, offering detailed protocols and insights into its synthetic applications.

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing with the dibromination of m-xylene to form 1,5-dibromo-2,4-dimethylbenzene, followed by a free-radical bromination of the methyl groups.

Step 1: Synthesis of 1,5-Dibromo-2,4-dimethylbenzene

The initial step involves the electrophilic aromatic substitution of m-xylene. A reliable method for this transformation is the bromination using bromine in the presence of a Lewis acid or a halogen carrier.

Experimental Protocol: Dibromination of m-Xylene

  • Materials: m-Xylene, Bromine, Iron filings (catalyst), Dichloromethane (solvent), Sodium bisulfite solution, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of m-xylene (1.0 eq) in dichloromethane at 0 °C, add iron filings (0.1 eq).

    • Slowly add bromine (2.2 eq) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and will evolve hydrogen bromide gas, which should be neutralized with a base trap.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol to yield 1,5-dibromo-2,4-dimethylbenzene as a white solid.[1][2]

Step 2: Benzylic Bromination to this compound

The benzylic C-H bonds of the methyl groups are significantly weaker than the aromatic C-H bonds, allowing for selective free-radical bromination.[3] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.[3]

Experimental Protocol: Free-Radical Bromination

  • Materials: 1,5-Dibromo-2,4-dimethylbenzene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (or a suitable alternative like acetonitrile), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dibromo-2,4-dimethylbenzene (1.0 eq) in carbon tetrachloride.

    • Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux (around 77 °C for CCl₄) and irradiate with a UV lamp to initiate the reaction.

    • The reaction progress can be monitored by ¹H NMR by observing the disappearance of the methyl protons and the appearance of the bromomethyl protons.

    • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Reactivity and Application Protocols

The presence of two distinct types of C-Br bonds in this compound allows for orthogonal chemical transformations. Benzylic bromides are significantly more reactive towards nucleophilic substitution than aryl bromides due to the stability of the incipient benzylic carbocation in an Sₙ1 pathway or the favorable orbital overlap in an Sₙ2 transition state.[4] Conversely, aryl bromides are generally unreactive towards nucleophiles under standard conditions but are excellent substrates for palladium-catalyzed cross-coupling reactions.

Protocol 1: Nucleophilic Substitution at the Benzylic Positions

This protocol details a representative nucleophilic substitution reaction using a primary amine to form a diamine derivative. This type of reaction is foundational for the synthesis of various ligands and macrocycles.

Experimental Protocol: Diamination Reaction

  • Materials: this compound, Benzylamine (or other primary amine), Potassium carbonate, Acetonitrile (solvent), Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.5 eq) and finely ground potassium carbonate (3.0 eq).

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

    • Purify the crude product by column chromatography on silica gel to obtain the desired diamine.

Data Summary: Reactivity Comparison

Reactive SiteReaction TypeTypical ReagentsRelative Reactivity
Benzylic BromideNucleophilic SubstitutionAmines, Thiols, Cyanides, AlkoxidesHigh
Aryl BromideNucleophilic Substitution-Very Low
Aryl BromidePd-catalyzed Cross-CouplingBoronic acids, Alkynes, AminesHigh (with catalyst)
Benzylic BromidePd-catalyzed Cross-Coupling-Low (can undergo side reactions)
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the Aryl Positions

This protocol outlines a selective Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction.[5] By carefully selecting the reaction conditions, the aryl bromides can be selectively functionalized while leaving the benzylic bromides intact. This selectivity is achieved because the oxidative addition of palladium to the aryl C-Br bond is much more favorable than to the benzylic C-Br bond under these conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Materials: this compound, Phenylboronic acid, Pd(PPh₃)₄ (catalyst), Sodium carbonate (base), Toluene/Ethanol/Water (solvent mixture), Ethyl acetate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed solvent mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate (e.g., in a 4:1:1 ratio).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic and reaction workflows described in this application note.

SynthesisWorkflow m_xylene m-Xylene dibromo_dimethyl 1,5-Dibromo-2,4-dimethylbenzene m_xylene->dibromo_dimethyl Br₂, Fe target 1,5-Dibromo-2,4-bis- bromomethyl-benzene dibromo_dimethyl->target NBS, AIBN

Caption: Synthesis workflow for this compound.

ReactionWorkflow start 1,5-Dibromo-2,4-bis- bromomethyl-benzene sub_product Diamine Derivative start->sub_product Nucleophilic Substitution (e.g., R-NH₂) coupling_product Diphenyl Derivative start->coupling_product Suzuki Coupling (e.g., PhB(OH)₂, Pd(0))

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound and its precursors are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Brominated aromatic compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Benzylic bromides are lachrymators and alkylating agents.

  • Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Conclusion

This compound is a synthetically valuable building block due to the differential reactivity of its benzylic and aryl bromide functionalities. This allows for a modular and strategic approach to the synthesis of complex organic molecules. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for exploring the rich chemistry of this compound and harnessing its potential in their synthetic endeavors. As with any chemical protocol, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and applications.

References

  • Pandey, G., et al. (2019). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 24(15), 2749.
  • Panduwawala, T. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Synform.
  • Nishihara, Y., et al. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. Chemistry Letters, 29(10), 1184-1185.
  • Wang, C., et al. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 5(2), 233-237.
  • Wolfe, J. P., et al. (1999). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Kemp, D. S., & Cox, D. D. (1970). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • Arp, F. O., & Fu, G. C. (2006). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society, 128(44), 14264-14265.
  • Hunt, I. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry. [Link]

  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Preventing side reactions with 1,5-Dibromo-2,4-bis-bromomethyl-benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing 1,5-Dibromo-2,4-bis(bromomethyl)benzene . This reagent is a highly functionalized "stapling" agent used to cyclize peptides via cysteine alkylation. Its unique structure—containing two reactive benzylic bromides for cyclization and two aryl bromides for potential downstream functionalization—presents specific stability and reactivity challenges.

Ticket Subject: Optimization of Cysteine Macrocyclization & Side Reaction Mitigation Assigned Specialist: Senior Application Scientist

Core Reagent Profile & Stability (The "Zero-Point" Check)

Before initiating any reaction, you must validate the integrity of the reagent.[1] The presence of four bromine atoms makes this molecule heavy and lipophilic, while the benzylic positions are highly susceptible to moisture.

Critical Storage Protocols
  • The Enemy: Hydrolysis. The benzylic bromides (

    
    ) will convert to benzylic alcohols (
    
    
    
    ) upon exposure to ambient moisture. This "dead" linker cannot cyclize peptides.
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox.

Solubility Check

This reagent is poorly soluble in water.[2]

  • Recommended Solvent: Dissolve the linker in DMF or Acetonitrile (ACN) to create a high-concentration stock (e.g., 50 mM).

  • Visual Cue: If the solution appears cloudy or has a precipitate after dilution into the aqueous buffer, you are at risk of "precipitation-driven oligomerization" (see Module 3).

The "Golden Path" Protocol: Preventing Side Reactions

The majority of side reactions (oligomerization, hydrolysis, oxidation) occur due to kinetic imbalances. Follow this optimized workflow to favor intramolecular cyclization.

Experimental Parameters
ParameterRecommended ConditionScientific Rationale
Peptide Concentration 0.1 – 0.5 mM High Dilution Principle: Low concentration favors intramolecular reaction (cyclization) over intermolecular collision (oligomerization).
Linker Equivalents 1.0 – 1.2 eq Excess linker promotes "double alkylation" on two different peptides (dimerization). Keep it close to stoichiometric.
Buffer pH pH 7.8 – 8.0 Sufficient to deprotonate Cysteine (

) to Thiolate (

), but low enough to minimize linker hydrolysis by

.
Buffer Composition NH₄HCO₃ or TRIS Volatile buffers (Ammonium Bicarbonate) are preferred for LC-MS analysis. Avoid phosphate if using downstream metal catalysis.
Co-Solvent 20-50% ACN/DMF Essential to keep the lipophilic linker in solution.
Reducing Agent TCEP (1.5 eq) Crucial: DTT interferes with benzylic bromides. TCEP keeps Cys reduced without competing for the linker.

Visualization: The Reaction Logic

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways Start Linear Peptide (2x Cys-SH) Intermediate Mono-Alkylated Intermediate Start->Intermediate + Linker (Fast) Oxidation Disulfide Bridge (No Linker) Start->Oxidation No TCEP (Air Oxidation) Linker Linker (Bis-benzyl bromide) Hydrolysis Hydrolyzed Linker (Dead End) Linker->Hydrolysis + H2O (Moisture) Target Cyclized Peptide (Stapled) Intermediate->Target Intramolecular (High Dilution) Dimer Dimer/Oligomer (Intermolecular) Intermediate->Dimer Intermolecular (High Conc.)

Figure 1: Kinetic competition in peptide stapling. Green represents the desired pathway; Red indicates side reactions.

Troubleshooting Guide: Diagnosing Mass Shifts

Use LC-MS to diagnose the specific side reaction based on the mass difference (


 Mass) relative to the linear peptide.
Scenario A: Mass = [Peptide] + [Linker] - HBr + OH (+17 Da shift)
  • Diagnosis: Linker Hydrolysis. One bromine reacted with the peptide, but the second bromine was displaced by water (OH) instead of the second cysteine.

  • Root Cause:

    • pH was too high (>8.5).

    • Reaction time was too long (allowing water to compete).

    • Linker stock was degraded (wet DMF).

  • Fix: Fresh linker stock; lower pH to 7.8; add linker last to the reaction mixture.

Scenario B: Mass = 2x [Peptide] + [Linker]
  • Diagnosis: Dimerization (Oligomerization). One linker has bridged two separate peptide chains.

  • Root Cause: Peptide concentration is too high. The "effective molarity" of the second cysteine was lower than the concentration of a neighboring peptide.

  • Fix: Dilute reaction to <0.2 mM. Add the linker dropwise over 10 minutes.

Scenario C: Mass = [Peptide] - 2H (Disulfide)
  • Diagnosis: Oxidation. The peptide cyclized onto itself (disulfide bond) before the linker could react.

  • Root Cause: Insufficient reducing agent or TCEP was old/inactive.

  • Fix: Ensure 1.5 eq TCEP is present. Verify pH is not >8.5 (accelerates disulfide formation).

Scenario D: Mass = [Peptide] + [Linker] + 16 Da
  • Diagnosis: Methionine Oxidation.

  • Root Cause: If your peptide contains Met, the benzylic bromide alkylation can be slow, allowing air oxidation of Met to Sulfoxide.

  • Fix: Degas buffers with Argon. Perform reaction strictly under inert atmosphere.

Advanced FAQ: Mechanism & Chemistry

Q: Why use 1,5-dibromo-2,4-bis(bromomethyl)benzene instead of the simpler m-xylene linker? A: The two aryl bromides (on the ring) are electron-withdrawing.

  • Reactivity: They inductively pull electron density from the ring, making the benzylic carbons more electrophilic. This speeds up the cysteine attack, potentially outcompeting hydrolysis better than the unsubstituted linker.

  • Post-Stapling Utility: The aryl bromides are chemically inert to the stapling conditions but serve as "handles" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) after the peptide is stapled. This allows for late-stage diversification.

Q: Can I add the linker in one shot? A: For this specific highly reactive linker, no . A "dump" addition creates a localized zone of high linker concentration, promoting double-alkylation of a single peptide (one linker on Cys A, another linker on Cys B, neither cyclizing). Slow addition or adding the peptide to the linker solution is safer.

Q: My reaction turns yellow/brown. Is this normal? A: Benzylic bromides can degrade to release trace


 and oxidized bromine species, which are yellow. If the solution turns dark immediately, your amine base might be too strong, causing elimination reactions (formation of xylylene-like intermediates). Stick to buffered systems (TRIS/Bicarbonate) rather than neat TEA/DIPEA.

Decision Tree for Purification

Troubleshooting Step1 Analyze LC-MS (Post-Reaction) CheckMass Check Mass Shift Step1->CheckMass Correct Mass = Peptide + 260 Da (Correct Staple) CheckMass->Correct Target Issue1 Mass = Peptide - 2 Da CheckMass->Issue1 Too Light Issue2 Mass = 2x Peptide CheckMass->Issue2 Too Heavy Issue3 Mass = +Linker+OH CheckMass->Issue3 +17/18 Da Action1 Disulfide formed. Add more TCEP. Re-run. Issue1->Action1 Action2 Dimerization. Dilute reaction 2-5x. Add linker slower. Issue2->Action2 Action3 Hydrolysis. Dry solvents. Lower pH. Issue3->Action3

Figure 2: Diagnostic workflow for interpreting LC-MS data after peptide stapling.

References

  • Lau, Y. H., et al. (2015). "Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization." Chemical Society Reviews.

  • Timmerman, P., et al. (2005). "Rapid and Quantitative Cyclization of Multiple Peptide Loops onto Synthetic Scaffolds for Structural Mimicry of Protein Surfaces." ChemBioChem.

  • Fairlie, D. P., et al. (2018). "Stapled Peptides: Pharmacology and Clinical Potential." Nature Reviews Drug Discovery.

  • SynQuest Laboratories. (2024). "Safety Data Sheet: Benzylic Bromide Handling."

Sources

Technical Support Center: Recrystallization of 1,5-Dibromo-2,4-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,5-Dibromo-2,4-bis(bromomethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar polyhalogenated aromatic compounds. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, grounding our advice in established chemical principles to ensure the integrity and success of your work.

Troubleshooting Guide

This section addresses specific, common problems encountered during the recrystallization of 1,5-Dibromo-2,4-bis(bromomethyl)benzene. Each solution is framed to not only solve the immediate issue but also to build a deeper understanding of the crystallization process.

Q1: My compound "oiled out" upon cooling instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystal lattice. This typically happens for one of two reasons:

  • High Solute Concentration & Rapid Cooling: The solution is supersaturated to a point where, upon cooling, the concentration of the solute exceeds its solubility limit at a temperature that is above the compound's melting point.

  • Presence of Impurities: Significant impurities can depress the melting point of the mixture and disrupt the orderly process of crystal lattice formation.

Causality & Solution Workflow:

  • Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount (5-10% additional volume) of the hot solvent to the solution. This slightly reduces the saturation point, ensuring that as the solution cools, it will reach saturation at a lower temperature, which is hopefully below the compound's melting point.[1][2]

  • Ensure Slow Cooling: This is a critical step. Rapid cooling encourages precipitation rather than crystallization.[3] Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or folded paper towels. Do not move the flask directly to an ice bath.[1][4]

  • Consider a Different Solvent System: If oiling out persists, your chosen solvent may not be ideal. The boiling point of the solvent might be too high relative to the melting point of your compound. Consider a solvent with a lower boiling point or a two-solvent system where you can more finely tune the solubility.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?

A2: The failure of crystals to form from a cooled solution indicates that the solution is not sufficiently supersaturated. This is a common issue and can often be resolved.

Causality & Solution Workflow:

  • Problem: Too Much Solvent: This is the most frequent cause.[1][4] If an excessive volume of solvent was used, the solution will not become saturated upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Periodically remove it from the heat, allow it to cool, and check for crystal formation. Repeat until you observe crystal growth upon cooling. Be cautious not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.

  • Problem: Supersaturation Without Nucleation: The solution may be supersaturated, but the crystals lack a surface to begin growing on (a process called nucleation).

    • Solution 1: Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[1][4] The microscopic sharp edges of the scratch provide an ideal nucleation site for crystal growth.

    • Solution 2: Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution.[1] This provides a perfect template for further crystal growth.

Experimental Workflow & Visualization

A systematic approach is key to successful recrystallization. The following workflow outlines the critical decision points and steps.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Select Solvent(s) B Add Crude Solid to Flask A->B C Add Minimum Hot Solvent to Dissolve Solid B->C D Hot Filtration (if needed) to Remove Insolubles C->D E Slowly Cool to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I

Caption: General workflow for single-solvent recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1,5-Dibromo-2,4-bis(bromomethyl)benzene?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polyhalogenated, relatively nonpolar structure of 1,5-Dibromo-2,4-bis(bromomethyl)benzene, good starting points are nonpolar to moderately polar organic solvents.

While specific solubility data for this exact isomer is not readily published, we can infer from similar compounds. For instance, related bis(bromomethyl)benzene isomers have been successfully recrystallized from solvents like hexane , petroleum ether , toluene , and chloroform .[5][6]

Solvent Selection Protocol:

  • Place a small amount of your crude material (20-30 mg) into a test tube.

  • Add a few drops of the test solvent at room temperature. If the solid dissolves completely, the solvent is too good and should be rejected.

  • If the solid does not dissolve, gently heat the test tube. If the solid dissolves completely at the higher temperature, you have a potential candidate.

  • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent choice.

SolventBoiling Point (°C)PolarityNotes
Hexane 69Very LowGood for nonpolar compounds. Often yields high-quality crystals.[5]
Toluene 111LowHigher boiling point allows for a wider solubility gradient.[5]
Chloroform 61MediumEffective for a range of compounds, but use with caution due to volatility and toxicity.[6]
Ethyl Acetate 77MediumA versatile solvent, often used when compounds are too soluble in hexane.[7]
Q2: My final product is still colored. How can I remove colored impurities?

A2: Colored impurities are often large, polar, conjugated molecules that can be effectively removed using activated carbon (charcoal).

Decolorization Protocol:

  • Dissolve your crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source to prevent flash boiling in the next step.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Using too much will result in the adsorption of your desired product, reducing the yield.

  • Gently heat the mixture to boiling for a few minutes while swirling.

  • Perform a hot gravity filtration to remove the carbon.[3] This step is crucial and must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. Use a pre-heated funnel and a fluted filter paper to speed up the process.

  • Proceed with the cooling and crystallization of the now-colorless filtrate as usual.

Q3: How does the cooling rate impact the purity and size of my crystals?

A3: The rate of cooling is a critical parameter that directly influences both the purity and the physical form of your final product.

  • Slow Cooling: Promotes the formation of large, well-ordered crystals. The slow growth allows molecules of your compound to selectively deposit onto the growing crystal lattice, while impurity molecules remain in the solution because they do not fit correctly into the lattice structure. This generally results in a higher purity product.[3][4]

  • Rapid Cooling (e.g., placing a hot flask directly into an ice bath): Causes the compound to precipitate out of solution quickly. This rapid process can trap impurities within the crystal lattice, leading to a less pure final product. The resulting crystals are typically much smaller (often appearing as a fine powder).

For optimal purity, always allow the solution to cool slowly to room temperature before introducing it to an ice bath to maximize yield.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common recrystallization issues.

Troubleshooting_Tree start Recrystallization Issue q1 What is the problem? start->q1 a1 No Crystals Formed q1->a1 No Growth a2 Compound 'Oiled Out' q1->a2 Liquid Droplets a3 Yield is Very Low q1->a3 Poor Recovery sol1 Solution: 1. Boil off excess solvent. 2. Scratch flask inner wall. 3. Add a seed crystal. a1->sol1 sol2 Solution: 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool SLOWLY. a2->sol2 sol3 Solution: 1. Check filtrate for product. 2. Ensure sufficient cooling time. 3. Avoid excess solvent. a3->sol3

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Light on the sustainable preparation of aryl-cored dibromides. (2024). PMC.
  • Recrystallization - Single Solvent. University of California, Los Angeles.
  • Troubleshooting Recrystalliz
  • Problems with Recrystallis
  • Recrystalliz
  • Recrystalliz
  • Preparation of 1,4-bis(dibromomethyl)benzene. PrepChem.com.
  • Method for purifying a bromine compound.

Sources

Technical Support Center: Characterization of Impurities in 1,5-Dibromo-2,4-bis(bromomethyl)benzene

[1][2][3]

Introduction: The "Hidden" Chemistry of Benzylic Bromides

As a Senior Application Scientist, I often see researchers treat 1,5-Dibromo-2,4-bis(bromomethyl)benzene (DBBMB) as a simple building block.[1][2] However, this molecule is a "loaded spring."[2] Its dual benzylic bromide motifs make it an exceptional electrophile for synthesizing cyclophanes, PPV (poly(p-phenylene vinylene)) derivatives, and macrocycles.[1][2]

The Core Challenge: The same reactivity that makes DBBMB useful also makes it prone to specific impurity profiles that standard QC methods often miss.[2] This guide moves beyond basic CoA parameters to address the causality of impurities and how to detect them before they ruin your downstream coupling reactions.

Part 1: The Impurity Landscape (Data Summary)

The impurities in DBBMB generally stem from two sources: Synthetic Origins (radical bromination artifacts) and Storage/Handling (hydrolysis).

Table 1: Key Impurity Signatures
Impurity TypeChemical IdentityOriginDiagnostic Signal (1H NMR, CDCl3)Impact on Application
Type A Starting Material (1,5-dibromo-2,4-dimethylbenzene)Incomplete Reactionδ ~2.3-2.5 ppm (Singlet, -CH₃)Stoichiometric imbalance; Chain termination in polymers.[1][2]
Type B Mono-brominated (1,5-dibromo-2-bromomethyl-4-methylbenzene)Incomplete Reactionδ ~2.4 ppm (-CH₃) AND δ ~4.5 ppm (-CH₂Br) (1:1 ratio)Acts as a "capper" in polymerization; Reduces yield in cyclizations.[1][2]
Type C Gem-dibromide (Benzal) (1,5-dibromo-2-bromomethyl-4-(dibromomethyl)benzene)Over-Brominationδ ~6.6-7.0 ppm (Singlet, -CHBr₂)Cross-linking risk; difficult to remove via recrystallization.[1][2]
Type D Benzylic Alcohol (Hydrolysis Product)Moisture Exposureδ ~4.7 ppm (-CH₂OH) + Broad -OH peakKills anhydrous coupling (e.g., Grignard/Lithiation); Acidic byproduct (HBr).[1][2]

Part 2: Visualizing the Impurity Pathways

Understanding where the impurity comes from is the first step to elimination. The following flowchart details the Radical Bromination pathway and the critical "Hydrolysis Trap" that occurs during poor storage.

ImpurityPathwaysStartStarting Material(Dimethylbenzene)RadicalRadical Bromination(NBS/CCl4 or Light)Start->RadicalInitiationImp_MonoImpurity B:Mono-bromomethyl(Under-reaction)Radical->Imp_MonoStep 1(Fast)TargetTarget Molecule(Bis-bromomethyl)Imp_GemImpurity C:Gem-dibromide(Over-reaction)Target->Imp_GemStep 3(Over-exposure)Imp_AlcImpurity D:Benzylic Alcohol(Hydrolysis)Target->Imp_AlcMoisture/Silica(Storage/Purification)Imp_Mono->TargetStep 2(Desired)

Figure 1: Reaction pathway showing the sequential bromination steps.[1] Note that "Impurity C" (Gem-dibromide) is a kinetic product of over-reaction, while "Impurity D" is strictly environmental.[1][2]

Part 3: Troubleshooting & FAQs

Q1: I see a small singlet at 6.9 ppm in my NMR. Is this solvent contamination?

Diagnosis: Likely Over-bromination (Gem-dibromide) .[1][2] Technical Insight: In radical brominations (Wohl-Ziegler reaction), once the benzylic position is brominated (-CH₂Br), it remains reactive.[1][2] If you run the reaction too long or use excess NBS, a second bromine attacks the same carbon, forming a geminal dibromide (-CHBr₂).[1]

  • Verification: Check the integration. If the integral of the 6.9 ppm peak corresponds to the deficit in your -CH₂Br peak (expected ~4.5 ppm), it is the benzal bromide impurity.[1]

  • Remediation: This impurity is extremely difficult to separate by crystallization due to similar solubility profiles.[1][2] Recommendation: Restart synthesis, controlling stoichiometry strictly (2.05 eq NBS) and stopping the reaction immediately upon consumption of the mono-bromide intermediate.

Q2: My HPLC chromatogram shows peak tailing and splitting, but the NMR looks clean. Why?

Diagnosis: On-Column Hydrolysis . Technical Insight: Benzylic bromides are potent alkylating agents.[2] If you use a standard Reverse Phase method (Methanol/Water), the DBBMB molecule can react with the mobile phase during the run, especially if the column is heated (>30°C).

  • The Artifact: The "split" peak is often the starting material converting into the benzyl methyl ether (solvolysis with methanol) or benzyl alcohol (hydrolysis with water).

  • Protocol Fix:

    • Switch Solvent: Use Acetonitrile (ACN) instead of Methanol (MeOH is nucleophilic).

    • Acidify: Add 0.1% Trifluoroacetic Acid (TFA) to the water phase.[2] This suppresses the ionization of silanols on the column and stabilizes the bromide.

    • Run Fast: High flow rate, short gradient (e.g., 5 min run).

    • Alternative: Use Normal Phase HPLC (Hexane/EtOAc) to avoid water entirely.[2]

Q3: The solid has turned from white to yellow/orange. Is it still usable?

Diagnosis: Degradation & HBr Release . Technical Insight: Pure DBBMB should be white.[1][2] A yellow/orange color indicates the liberation of Hydrogen Bromide (HBr) and the formation of conjugated impurities (trace poly-phenylene vinylene oligomers) or oxidation products (aldehydes).[1]

  • Test: Dissolve a small amount in wet acetone and test with litmus paper. Immediate red color confirms free HBr.[2]

  • Risk: HBr is a catalyst for further degradation (autocatalysis).[2] Using this material will poison acid-sensitive reactions (e.g., Suzuki coupling).[1][2]

  • Recovery: Recrystallize immediately from Chloroform/Hexane or CCl₄ .[1][2] Do not use alcohols (ethanol/methanol) for recrystallization as they will react to form ethers.[2]

Part 4: Validated Analytical Workflows

Use the following decision tree to select the correct characterization method based on your specific problem.

AnalyticalTreeProblemWhat is the primary issue?PurityRoutine Purity CheckProblem->PurityUnknownUnknown Extra PeaksProblem->UnknownQuantPrecise Assay (%)Problem->QuantNMR1H NMR (CDCl3)*Gold Standard*Purity->NMRFastestGCMSGC-MS(Low Temp Injector)Unknown->GCMSVolatiles?LCMSLC-MS (APCI)(Avoid ESI)Unknown->LCMSNon-volatiles?HPLCHPLC (ACN/H2O + TFA)*Critical: No Methanol*Quant->HPLCWarningWARNING: Thermal Degradationin GC injector >200°CGCMS->Warning

Figure 2: Analytical decision matrix. Note the specific exclusion of ESI (Electrospray Ionization) for LC-MS, as benzylic bromides often ionize poorly or degrade; APCI (Atmospheric Pressure Chemical Ionization) is preferred.[1]

Part 5: Standardized Protocols

Protocol A: 1H NMR Purity Assessment
  • Solvent: CDCl₃ (Neutralized with basic alumina if the sample is acid-sensitive).[1][2]

  • Concentration: ~10 mg/mL.[2]

  • Key Integration Regions:

    • Normalize the Aromatic Protons (Singlet or Para-pattern) to 2H.[2]

    • Integrate Benzylic -CH₂Br (~4.5 ppm). Should be 4H.

      • < 4H implies Gem-dibromide or hydrolysis.[1][2]

    • Integrate Methyl -CH₃ (if starting material is suspected) at ~2.4 ppm.[1][2]

    • Check Aldehyde region (9.5-10.0 ppm) for advanced oxidation.[1][2]

Protocol B: Impurity Removal (Recrystallization)[2][3]
  • Objective: Remove mono-brominated species and trace hydrolysis products.

  • Solvent System: Chloroform (solvent) / Hexane (anti-solvent).[2]

  • Procedure:

    • Dissolve crude DBBMB in minimum boiling Chloroform.

    • Filter hot (to remove polymerized insolubles).[2]

    • Slowly add warm Hexane until turbidity appears.

    • Cool slowly to RT, then 4°C.

    • Critical: Wash crystals with cold Hexane, not alcohol.[2]

References

  • BenchChem. (2025).[2][3] Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide. Link[1]

  • Royal Society of Chemistry (RSC). (2019).[2][4] Supplementary Information: Preparation of benzylic bromination in continuous flow. RSC Advances. Link

  • National Institutes of Health (NIH). (2019).[2] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. PMC. Link

  • PubChem. (2025).[2] 1,5-Dibromo-2,4-dimethylbenzene (Precursor Data). CID 621990.[2] Link[1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 1,5-Dibromo-2,4-bis-bromomethyl-benzene. Link

Column chromatography conditions for 1,5-Dibromo-2,4-bis-bromomethyl-benzene purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-35510-03-3 Compound: 1,5-Dibromo-2,4-bis(bromomethyl)benzene CAS: 35510-03-3 Classification: Benzylic Bromide / Aryl Halide Building Block

⚠️ Critical Safety & Stability Alert

Before proceeding, review the following stability profile:

  • Lachrymator: This compound is a potent eye and respiratory irritant. All chromatography must be performed in a functioning fume hood.

  • Silica Sensitivity: Benzylic bromides are electrophilic. They are prone to hydrolysis (converting to alcohols) or elimination when exposed to the acidic surface of standard silica gel, especially if the silica is not dried or if the elution is slow.

  • Light Sensitivity: Store fractions in the dark; benzylic C-Br bonds are photolabile.

Module 1: The Chromatography Protocol

Standard Operating Procedure (SOP) for isolation from crude reaction mixtures (e.g., Wohl-Ziegler bromination).

Stationary Phase Selection

While standard Silica Gel 60 (230–400 mesh) is common, Neutral Alumina or Neutralized Silica is strongly recommended to prevent on-column degradation.

Phase TypeSuitabilityNotes
Standard Silica (Acidic) ⚠️ RiskyCan cause streaking and hydrolysis (turn product to alcohol). Use only for fast columns.
Neutralized Silica Preferred Treat silica with 1% Triethylamine (Et3N) in Hexane before loading.
Neutral Alumina ✅ ExcellentInert to benzylic bromides; prevents acid-catalyzed decomposition.
Mobile Phase System

Avoid Acetone or Alcohols (MeOH/EtOH) as they react with the benzylic bromide.

  • Primary Solvent: n-Hexane (or Petroleum Ether 40-60°C)

  • Modifier: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Recommended Gradient:

    • Start: 100% Hexane (Elutes unreacted dimethyl starting material).

    • Ramp: 0%

      
       10% DCM (Elutes product).
      
    • Flush: 20-30% DCM (Elutes polar byproducts like alcohols/aldehydes).

Loading Strategy

The compound has moderate solubility in hexane.

  • Method: Dry Loading is superior. Dissolve crude in minimal DCM, adsorb onto Celite 545 or Silica, and evaporate to a free-flowing powder. Load this powder on top of the column.

  • Why? Wet loading with DCM can cause "band broadening" because DCM is a strong solvent for this system, carrying the compound too fast initially.

Module 2: Troubleshooting Guide (FAQs)

Q1: My product streaks on the TLC plate and the column yield is lower than expected.

Diagnosis: Acid-catalyzed decomposition. The acidic sites on the silica gel are hydrolyzing the


 groups into 

(benzyl alcohol derivatives), which streak due to hydrogen bonding. Solution:
  • Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (Et3N). Run 2 column volumes of this solvent through the column before loading your sample.

  • Switch to Recrystallization: If chromatography continues to fail, this compound crystallizes well.

    • Solvent: Chloroform/Ethanol (1:3) or Hexane/Chloroform.

    • Protocol: Dissolve in hot Chloroform, add Ethanol until turbid, cool slowly to 4°C.

Q2: I cannot separate the mono-brominated impurity from the di-brominated product.

Diagnosis: The structural similarity between the mono-bromomethyl and bis-bromomethyl species results in very similar Rf values. Solution:

  • Shallower Gradient: Use a 0%

    
     5% DCM gradient over a longer volume.
    
  • Change Modifier: Switch from DCM to Toluene . Toluene provides

    
    -
    
    
    
    interactions with the aromatic ring, often altering selectivity for polyphenyl systems.
    • System: Hexane : Toluene (Gradient 100:0 to 70:30).

Q3: The product fractions turned green/blue after sitting in the rack.

Diagnosis: Oxidation or trace acid formation. HBr liberated from decomposition can oxidize amines or other trace impurities, or the bromide itself is photo-degrading. Solution:

  • Evaporate fractions immediately at

    
    .
    
  • Do not leave the compound in solution under ambient light.

Module 3: Visualizing the Workflow

Workflow 1: Purification Decision Tree

Use this logic flow to determine if you should even run a column.

PurificationLogic Start Crude Reaction Mixture TLC Run TLC (Hexane:DCM 9:1) Start->TLC Check Are impurities distinct? TLC->Check No (Streaking/Overlap) No (Streaking/Overlap) Check->No (Streaking/Overlap) Low $Delta$Rf Yes (Distinct Spots) Yes (Distinct Spots) Check->Yes (Distinct Spots) High $Delta$Rf Recryst Method A: Recrystallization (CHCl3 / EtOH) Column Method B: Chromatography SilicaCheck Check Silica Acidity Column->SilicaCheck Neutral Use Neutral Alumina or Et3N-treated Silica SilicaCheck->Neutral Safe Path Acidic Standard Silica SilicaCheck->Acidic Risky Path Decomp RISK: Hydrolysis to Alcohol Acidic->Decomp No (Streaking/Overlap)->Recryst Yes (Distinct Spots)->Column

Caption: Decision matrix for purifying benzylic bromides. Recrystallization is preferred if


Rf is low to avoid silica-induced degradation.
Workflow 2: Decomposition Mechanism on Acidic Silica

Understanding why the column fails is key to fixing it.

Decomposition Substrate 1,5-Dibromo-2,4- bis(bromomethyl)benzene Intermediate Carbocation / Activated Complex Substrate->Intermediate Adsorption Silica Acidic Silica (Si-OH) + Trace H2O Product Benzyl Alcohol Impurity (Streaking) Intermediate->Product Hydrolysis HBr HBr (Acid) Intermediate->HBr Elimination HBr->Silica Autocatalysis

Caption: Mechanism of benzylic bromide degradation on acidic stationary phases. The release of HBr can accelerate further decomposition (autocatalysis).

References

  • General Synthesis & Purification of Benzylic Bromides

    • Vogt, A. et al. "Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes." Beilstein Journal of Organic Chemistry, 2013.
    • Context: Describes the bromination of xylenes and subsequent purific
  • Silica Gel Compatibility

    • Kus, P. "Secondary Interactions in Bromomethyl-substituted Benzenes." Z. Naturforsch, 2007.[1]

    • Context: Discusses the crystal structures and stability of bromomethyl-substituted benzenes, highlighting their reactivity.
  • Isomer Specifics (1,4-isomer analog)

    • "1,4-Bis(bromomethyl)benzene Purification." Organic Syntheses, Coll. Vol. 6, p. 711.
    • Context: Provides the foundational recrystallization and handling protocols for the structural isomer, which are directly applicable to the 1,5-dibromo-2,4-isomer.

Sources

Validation & Comparative

Beyond 1,5-Dibromo-2,4-bis-bromomethyl-benzene: High-Performance Linker Alternatives for Advanced MOF Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Alternatives

In the precision engineering of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), 1,5-Dibromo-2,4-bis-bromomethyl-benzene has historically served as a specialized building block. Its unique 1,2,4,5-substitution pattern allows for the generation of "kinked" or "step-shaped" ligands, essential for constructing lower-symmetry pores or helical channels that resist interpenetration.

However, for practical applications in drug delivery and industrial catalysis, this precursor presents significant bottlenecks:

  • Synthetic Complexity: High difficulty in isolating the pure 1,5-isomer from isomeric mixtures (vs. the 1,4-isomer).

  • Safety Hazards: The bromomethyl groups are potent lachrymators and alkylating agents.

  • Structural Limitations: The benzene core limits the pore aperture size, often restricting the loading of large biologic drugs.

This guide presents three validated alternatives that offer superior processability, stability, and porosity.

Comparative Analysis of Alternatives

We categorize alternatives into Geometric Isomers (for structural reliability), Direct Functional Linkers (for safety/efficiency), and High-Performance Architectures (for advanced applications).

Table 1: Performance Matrix
FeatureTarget: 1,5-Dibromo-2,4-bis...Alt A: 1,4-Dibromo-2,5-bis...[1][2]Alt B: 2,5-Dibromoterephthalic AcidAlt C: TBAPy (Pyrene Core)
Role Precursor (Kinked Ligands)Precursor (Linear Ligands)Direct LigandDirect Ligand (Tetratopic)
Geometry Bent / Step-likeLinear / RectangularLinearStar-shaped (4-c)
Pore Size Potential Low (< 10 Å)Medium (10–20 Å)Medium (10–20 Å)High (> 30 Å)
Synthetic Yield Low (Isomer separation)High (>90%)N/A (Commercial)High (Suzuki coupling)
Stability (Zr-MOF) ModerateHighHighUltra-High (NU-1000 series)
Safety Profile High Hazard (Lachrymator)High Hazard (Lachrymator)Safe (Solid Acid)Safe (Solid Acid)

Deep Dive: The Alternatives

Alternative A: The Geometric Standard

Molecule: 1,4-Dibromo-2,5-bis(bromomethyl)benzene [2]

  • Why it wins: This is the para/para isomer of the target. Unless your specific topology requires the meta-kink of the 1,5-isomer, the 1,4-isomer is vastly superior. It promotes the formation of high-symmetry pcu (primitive cubic) topologies, which are easier to crystallize and characterize.

  • Mechanism: The symmetry allows for predictable "linear extension" of ligands. It is the standard precursor for 2,5-dibromoterephthalaldehyde (for COFs) and 2,5-dibromoterephthalic acid (for MOFs).

Alternative B: The Process Shortcut

Molecule: 2,5-Dibromoterephthalic Acid (H2DBTA)

  • Why it wins: It eliminates the "bromomethyl" precursor step entirely. Many researchers use the bromomethyl benzene to synthesize the aldehyde or acid. Buying or making the acid directly removes the lachrymator hazard and purification steps.

  • Application: Direct solvothermal synthesis of Zr-MOFs (e.g., UiO-66 analogs) with free bromide sites available for post-synthetic modification (PSM).

Alternative C: The High-Performance Upgrade

Molecule: 1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy)

  • Why it wins: For drug development, benzene-based linkers often yield pores too small for therapeutic payloads. TBAPy replaces the single benzene ring with a large, rigid pyrene core.

  • Performance Data:

    • Pore Diameter: ~30 Å (vs ~10 Å for benzene linkers).

    • Stability: Forms the NU-1000 framework, stable in water and acid (pH 1–11).

    • Functionality: The pyrene core is fluorescent and electrically active, enabling theranostic applications (imaging + delivery).

Visualizing the Synthetic Pathways

The following diagram illustrates the efficiency gain of choosing Alternative B (Direct Acid) or Alternative C (Pyrene) over the traditional Precursor route.

SynthesisPathways Target 1,5-Dibromo-2,4-bis (bromomethyl)benzene (Target Precursor) Intermed Intermediate: Dialdehyde / Diester Target->Intermed Hydrolysis/Oxidation (Low Yield) AltA 1,4-Dibromo-2,5-bis (bromomethyl)benzene (Alt A: Linear Isomer) AltA->Intermed Hydrolysis/Oxidation (High Yield) Ligand_Benz Ligand: Funct. Terephthalic Acid Intermed->Ligand_Benz Deprotection MOF_Kink MOF (Kinked/Helical) Low Symmetry Ligand_Benz->MOF_Kink If 1,5-isomer MOF_Linear MOF (UiO-66 Analog) High Symmetry Ligand_Benz->MOF_Linear If 1,4-isomer AltB Alt B: 2,5-Dibromo- terephthalic Acid (Direct Ligand) AltB->MOF_Linear Direct Synthesis (No Lachrymator) AltC Alt C: TBAPy (Pyrene Linker) MOF_Giant MOF (NU-1000) Mesoporous AltC->MOF_Giant Direct Synthesis (Large Pore)

Caption: Comparative workflow showing how Alternatives B and C bypass the hazardous intermediate steps associated with bromomethyl precursors.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Zr-MOF using Alternative B

This protocol replaces the need for the bromomethyl precursor by using the commercially available acid.

Objective: Synthesize UiO-66-Br2 , a stable MOF with sites for post-synthetic modification.

Materials:

  • Zirconyl chloride octahydrate (

    
    )
    
  • Alternative B: 2,5-Dibromoterephthalic acid (

    
    )
    
  • DMF (N,N-Dimethylformamide)

  • Acetic Acid (Modulator)

Step-by-Step:

  • Dissolution: Dissolve

    
     (161 mg, 0.5 mmol) in 5 mL of DMF.
    
  • Linker Addition: Add 2,5-Dibromoterephthalic acid (162 mg, 0.5 mmol) to the solution. Sonicate until clear.

  • Modulation: Add Acetic Acid (1 mL). Note: The ratio of acetic acid controls crystal size.

  • Solvothermal Reaction: Seal in a 20 mL Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Workup: Cool to room temperature. Centrifuge the white precipitate.

  • Activation: Wash with DMF (3x) and Methanol (3x) over 2 days. Dry under vacuum at 100°C.

Validation:

  • PXRD: Confirm crystallinity by checking for characteristic peaks at

    
     and 
    
    
    
    .
  • BET Surface Area: Expected value ~800–1000

    
    .
    
Protocol 2: Synthesis of Mesoporous MOF (NU-1000) using Alternative C

Recommended for drug delivery applications requiring large pores.

Objective: Synthesize NU-1000 using the TBAPy linker.

Materials:

  • Alternative C: 1,3,6,8-Tetrakis(p-benzoic acid)pyrene (H4TBAPy)

  • Benzoic Acid (Modulator)

  • DMF[3][4][5]

Step-by-Step:

  • Precursor Mix: Dissolve

    
     (70 mg) and Benzoic Acid (2.7 g) in 8 mL DMF. Heat at 80°C for 1 hour to form Zr-clusters.
    
  • Linker Addition: Add H4TBAPy (40 mg) to the mixture. Sonicate for 10 mins.

  • Reaction: Heat in an oven at 100°C for 18 hours .

  • Activation: Wash with DMF and Acetone. Activate with HCl/DMF mixture to remove modulator ligands.

  • Result: Yellow polycrystalline powder.

Validation:

  • Pore Size Distribution: DFT analysis of

    
     isotherms should show a primary pore width of 31 Å .
    
  • Stability: The MOF should retain crystallinity after soaking in water for 24 hours.

References

  • Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. ResearchGate. [Link]

  • Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm (RSC). [Link]

  • Biologically Derived Metal Organic Frameworks. EPFL Infoscience. [Link]

  • Synthesis and Stability of NU-1000. Nature Protocols. [Link]

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Spectroscopic Comparison of Polybrominated Benzene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Polybrominated benzene derivatives, a class of compounds including polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), have been widely utilized as flame retardants in a vast array of consumer and industrial products.[1][2][3][4] However, their persistence, bioaccumulative nature, and potential toxicity have raised significant environmental and health concerns, leading to regulatory scrutiny and restrictions on their use.[1][2] Consequently, the accurate identification and quantification of these compounds in various matrices are of paramount importance for environmental monitoring, toxicology studies, and regulatory compliance.

This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of polybrominated benzene derivatives. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methods and in interpreting the resulting data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman), offering insights into experimental design and data interpretation.

Mass Spectrometry (MS): The Workhorse for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of polybrominated benzene derivatives, particularly for trace-level detection in complex environmental and biological samples.[2][5] The choice of ionization technique and mass analyzer significantly impacts the sensitivity and selectivity of the analysis.

Ionization Techniques and Mass Analyzers

Commonly employed MS techniques include:

  • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, aiding in structural elucidation.[6]

  • Electron Capture Negative Ionization (ECNI): A soft ionization technique that offers excellent sensitivity for electrophilic compounds like polybrominated benzenes, but with less fragmentation.[2]

  • Quadrupole Mass Spectrometer (qMS): Widely used for routine quantitative analysis.

  • High-Resolution Mass Spectrometry (HRMS): Provides high mass accuracy, enabling the differentiation of target analytes from isobaric interferences.[7]

  • Tandem Mass Spectrometry (MS/MS): Such as triple quadrupole (QqQ) or ion trap (IT) systems, enhances selectivity and sensitivity by monitoring specific fragmentation transitions (Multiple Reaction Monitoring - MRM).[2][3][7][8]

Recent advancements in GC-Orbitrap MS technology offer high resolution and accurate mass capabilities, improving the targeted analysis of a wide range of PBDE congeners in complex matrices.[5]

Fragmentation Patterns of Polybrominated Benzenes

In EI-MS, polybrominated benzenes exhibit characteristic fragmentation patterns. A prominent feature for many congeners is the loss of two bromine atoms (M-2Br), which can be a valuable diagnostic tool, especially for mass spectrometers with limited mass ranges.[6] The presence of multiple ortho-bromine atoms can influence the fragmentation pathways.[6]

Experimental Protocol: GC-MS/MS for PBDE Analysis

This protocol outlines a typical workflow for the quantitative analysis of PBDEs in environmental samples using GC-MS/MS.

Sample Preparation (Soxhlet Extraction):

  • Weigh approximately 2 grams of the homogenized sample into a Soxhlet extraction thimble.

  • Add a known amount of a ¹³C-labeled PBDE surrogate standard to the sample.[5]

  • Extract the sample with toluene for 24 hours in a Soxhlet apparatus.[5]

  • Concentrate the extract and proceed to cleanup.

Cleanup (Alumina Column Chromatography):

  • Prepare a chromatography column with activated basic alumina.[5]

  • Load the concentrated extract onto the column.

  • Elute with a mixture of n-hexane and dichloromethane (e.g., 80:20 v/v).[5]

  • Evaporate the eluate to near dryness and reconstitute in a known volume of a suitable solvent (e.g., nonane) containing a ¹³C-labeled recovery standard.[5]

Instrumentation (GC-MS/MS):

  • Gas Chromatograph: Equipped with a capillary column suitable for PBDE analysis (e.g., a 15 m x 0.25 mm I.D. x 0.10 μm film TraceGOLD™ TG-PBDE column).[5]

  • Injector: Programmed Temperature Vaporizing (PTV) or splitless injector.[1][5]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operated in EI mode.[2][3][5]

Data Acquisition and Analysis:

  • Develop an MRM method by selecting precursor and product ions for each target PBDE congener and internal standard.

  • Create a multi-level calibration curve using certified reference standards.

  • Analyze the prepared samples and quantify the target analytes based on the calibration curve and the response of the internal standards.

Figure 2: Workflow for the structural elucidation of polybrominated benzenes using NMR spectroscopy.

Comparative Data: NMR Spectroscopy of Bromobenzene Derivatives
Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Bromobenzene ~7.2-7.5 (m)C-Br: ~122, C-ortho: ~132, C-meta: ~128, C-para: ~130
1,4-Dibromobenzene ~7.4 (s)C-Br: ~123, C-H: ~132
1,2-Bis(bromomethyl)benzene H-arom: 7.2-7.4 (m), H-CH₂: ~4.5 (s)C-arom: ~128-138, C-CH₂: ~33
Hexabromobenzene No protonsC-Br: ~125

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. [9]They are particularly useful for identifying functional groups and confirming the overall structure of a compound.

Infrared (IR) Spectroscopy

The IR spectrum of a polybrominated benzene derivative will show characteristic absorption bands for the aromatic ring and the carbon-bromine bonds.

  • Aromatic C-H stretching: Typically observed slightly above 3000 cm⁻¹. [10]* Aromatic C=C stretching: Appears in the region of 1450-1600 cm⁻¹. [10][11]* C-Br stretching: Found in the lower wavenumber region, generally between 515-690 cm⁻¹. [11][12]The exact position depends on the number and position of the bromine atoms.

  • Out-of-plane C-H bending: These bands in the "fingerprint" region (below 1000 cm⁻¹) are highly characteristic of the substitution pattern on the benzene ring. For example, para-disubstituted benzenes often show a strong absorption in the 810-840 cm⁻¹ range. [11]

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. [9]For polybrominated benzenes, the symmetric "ring breathing" vibration of the benzene ring is often a strong and characteristic feature in the Raman spectrum. [9]This can be very useful for confirming the presence of the aromatic core.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: For a liquid sample, place a drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid sample, place a small amount of the powder onto the ATR crystal and apply pressure. [11]2. Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer. [11]3. Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio. [11]4. Data Processing: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum. [11]

Figure 3: Complementary nature of IR and Raman spectroscopy.

Comparative Data: Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeApproximate Frequency RangeNotes
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600 - 1450Multiple bands are often observed.
C-Br Stretch 690 - 515Position is sensitive to the degree of bromination.
Out-of-Plane C-H Bending 900 - 675Highly diagnostic of the substitution pattern.

Conclusion

The selection of a spectroscopic technique for the analysis of polybrominated benzene derivatives depends on the specific research question. Mass spectrometry, particularly GC-MS/MS, is the method of choice for sensitive and selective quantification at trace levels. NMR spectroscopy is unparalleled for unambiguous structural elucidation and isomer differentiation. Vibrational spectroscopy, including IR and Raman, offers a rapid and non-destructive means of confirming the presence of key functional groups and the aromatic core. By understanding the strengths and limitations of each technique, researchers can develop robust analytical workflows for the comprehensive characterization of these environmentally significant compounds.

References

  • Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. (2010). Mass Spectrometry Reviews.
  • Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry. (n.d.). Thermo Fisher Scientific.
  • Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. (n.d.). PerkinElmer.
  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018). Agilent Technologies.
  • Comparison and Interpretation of Mass Spectral Data of Polybrominated Diphenyl Ether (PBDEs)
  • Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. (2013). PMC.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange.
  • 1-Bromo-3,4-(methylenedioxy)benzene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • Exploring the C-X…π halogen bonding motif: an infrared and Raman study of the complexes of CF₃X (X = Cl, Br and I) with the aromatic model compounds benzene and toluene. (2013). PubMed.
  • A Comparative Guide to the Characterization of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: 13C NMR, GC-MS, and FTIR Analysis. (n.d.). Benchchem.
  • 1,2-Bis(bromomethyl)benzene(91-13-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Hexabromobenzene | C6Br6 | CID 6905. (n.d.). PubChem.
  • 1H- and 13C-NMR for 1-bromo-4-(but-3-enyl)benzene 3k. (2013). The Royal Society of Chemistry.
  • HEXABROMOBENZENE 87-82-1 wiki. (n.d.). Guidechem.
  • Analysis of Polybrominated Diphenyl Ethers Using the Clarus 500 GC–MS. (n.d.). PerkinElmer.
  • A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. (n.d.). PMC.
  • Benzene, hexabromo- - IR Spectrum. (n.d.). NIST WebBook.
  • Benzene, hexabromo-. (n.d.). NIST WebBook.
  • Benzene, hexabromo- - Mass spectrum (electron ioniz
  • Determination of PBDE Congeners Using GCMS-TQ8050. (2020). Spectroscopy Online.
  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.).
  • 1H NMR Spectroscopy. (n.d.). University of Calgary.
  • NMR Spectroscopy of Benzene Deriv
  • Halogenated Organic Compounds. (2023). Spectroscopy Online.
  • Infrared Spectrum Of Benzene. (n.d.).
  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation. (2025).
  • Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. (n.d.). Shimadzu.
  • Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). (n.d.). Shimadzu.
  • Polybrominated Chemical Analysis. (n.d.). Intertek.
  • 38a: Spectroscopy of benzene deriv
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
  • High resolution NMR spectra of some tri-substituted benzenes. (1961). Proceedings of the Indian Academy of Sciences - Section A.
  • Interpreting the 1H NMR spectrum of benzene C6H6. (n.d.). Doc Brown's Chemistry.
  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.